Hispaglabridin A
Description
This compound has been reported in Glycyrrhiza glabra with data available.
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
68978-03-0 |
|---|---|
Formule moléculaire |
C25H28O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-19-21(26)9-8-18(23(19)27)17-13-16-6-10-22-20(24(16)28-14-17)11-12-25(3,4)29-22/h5-6,8-12,17,26-27H,7,13-14H2,1-4H3/t17-/m0/s1 |
Clé InChI |
HZHXMXSXYQCAIG-KRWDZBQOSA-N |
SMILES isomérique |
CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C4=C(C=C3)OC(C=C4)(C)C)OC2)O)C |
Origine du produit |
United States |
Foundational & Exploratory
Biosynthesis pathway of isoflavonoids in licorice
An In-depth Technical Guide to the Biosynthesis of Isoflavonoids in Licorice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Licorice, the root of Glycyrrhiza species, is a cornerstone of traditional medicine, with its therapeutic effects largely attributed to a rich profile of specialized metabolites, particularly triterpenoid saponins and flavonoids.[1] Isoflavonoids, a significant class of flavonoids found predominantly in leguminous plants, are crucial to the pharmacological activity of licorice, exhibiting antioxidative, anti-inflammatory, and cardiovascular protective effects.[2] This technical guide provides a comprehensive overview of the isoflavonoid biosynthetic pathway in licorice, detailing the core enzymatic steps, regulatory networks, quantitative data on metabolite accumulation, and key experimental protocols for research and development.
The Core Isoflavonoid Biosynthesis Pathway
The biosynthesis of isoflavonoids is a complex process originating from the general phenylpropanoid pathway and branching into the flavonoid and subsequently the isoflavonoid-specific pathways.[3][4] This process involves a series of enzymatic reactions that convert the primary metabolite L-phenylalanine into the core isoflavone skeletons, which are then further modified to produce the diverse array of isoflavonoids found in licorice.
General Phenylpropanoid Pathway
The journey begins with L-phenylalanine, which is channeled into the pathway through the sequential action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) : Activates 4-coumaric acid by ligating it with Coenzyme A to form 4-coumaroyl-CoA, a central precursor for various downstream pathways.[5]
Flavonoid Biosynthesis Branch
The first committed step towards flavonoid synthesis is catalyzed by Chalcone Synthase (CHS), a type III polyketide synthase.
-
Chalcone Synthase (CHS) : This rate-limiting enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (specifically, isoliquiritigenin in the case of the liquiritigenin pathway).[5][6] CHS is a critical regulatory point in the pathway.
-
Chalcone Isomerase (CHI) : Catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone. For example, isoliquiritigenin is converted to liquiritigenin.[5] CHI is considered the second rate-limiting enzyme in the pathway.[5]
Isoflavonoid-Specific Pathway
The key branching point from general flavonoids to isoflavonoids is mediated by a specialized cytochrome P450 enzyme, Isoflavone Synthase.
-
Isoflavone Synthase (IFS) : This enzyme catalyzes a unique 2,3-aryl migration of the B-ring on the flavanone scaffold (e.g., liquiritigenin or naringenin) to form a 2-hydroxyisoflavanone intermediate.[7][8] This is the first committed step for isoflavone biosynthesis.[9]
-
2-Hydroxyisoflavanone Dehydratase (HID) : The unstable 2-hydroxyisoflavanone intermediate is subsequently dehydrated by HID to form the stable isoflavone core structure, such as daidzein (from liquiritigenin) or genistein (from naringenin).[7][8]
Downstream of these core steps, a variety of modifying enzymes, including methyltransferases, glycosyltransferases, and prenyltransferases, create the vast diversity of isoflavonoids, such as glabridin, found in licorice.[7]
Regulation of Isoflavonoid Biosynthesis
The production of isoflavonoids is tightly regulated at the transcriptional level. The expression of biosynthetic genes is controlled by a complex network of transcription factors (TFs), primarily from the MYB, bHLH, and WRKY families.[10][11]
-
MYB Transcription Factors : Studies have shown that overexpression of certain TFs, such as AtMYB12 from Arabidopsis thaliana, in licorice hairy roots can significantly upregulate the expression of key pathway genes like PAL and CHS.[1][6] This leads to a substantial increase in the accumulation of total flavonoids.[6][12]
-
Epigenetic Regulation : Recent evidence points to epigenetic control mechanisms. For example, the histone deacetylase GiSRT2 has been identified as a negative regulator of flavonoid biosynthesis in Glycyrrhiza inflata.[10][13] Inhibition or silencing of GiSRT2 leads to enhanced expression of flavonoid pathway genes and increased accumulation of metabolites like licochalcone A.[13][14]
Quantitative Data
The concentration of isoflavonoids can vary significantly between different Glycyrrhiza species and even within batches of the same species.[15] Metabolic engineering approaches have successfully increased the yield of specific bioactive flavonoids.
Table 1: Quantitative Analysis of Flavonoids in Licorice
This table summarizes the limits of detection (LOD) and quantification (LOQ) for key flavonoids determined by Ultra-Performance Convergence Chromatography (UPC²).[16]
| Compound | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Licochalcone A | 0.9997 | 0.12 | 0.58 | [16] |
| Liquiritigenin | 0.9990 | 0.12 | 0.59 | [16] |
| Glabridin | 0.9997 | 0.49 | 1.61 | [16] |
| Isoliquiritigenin | 0.9990 | 0.12 | 0.47 | [16] |
| Liquiritoside | 0.9998 | 0.49 | 1.59 | [16] |
| Isoliquiritoside | 0.9990 | 0.12 | 0.46 | [16] |
Table 2: Enhancement of Flavonoids via Metabolic Engineering
Overexpression of the transcription factor AtMYB12 in G. inflata hairy roots resulted in a significant increase in the production of total flavonoids and specific chalcones.[1][12]
| Metabolite | Fold Increase (vs. Control) | Final Concentration Range (ng/mg) | Reference |
| Total Flavonoids | ~3-fold | Not specified | [1][12] |
| Echinatin | ~2.2-fold | 30–59 | [1] |
| Licochalcone A (LCA) | ~5.2-fold | 119–174 | [1] |
Experimental Protocols
Accurate investigation of the isoflavonoid pathway requires robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol: Quantification of Isoflavonoids by HPLC
This protocol provides a general method for the analysis of isoflavonoids, adapted from methodologies used for licorice and other plant materials.[17]
-
Sample Preparation and Extraction:
-
Weigh 1.0 g of dried, powdered licorice root into a flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 60 minutes at 40°C.
-
Centrifuge the extract at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Optional Hydrolysis (for glycosides):
-
To quantify total aglycones, an acid hydrolysis step can be introduced before filtration.[17]
-
Add 1 mL of 6M HCl to 5 mL of the extract and heat at 95°C for 1 hour.
-
Neutralize the solution with NaOH before filtration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol.
-
Gradient Program: Start with 10-20% B, ramp to 80-90% B over 40-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector, monitoring at relevant wavelengths (e.g., 254 nm, 280 nm, 360 nm).
-
Quantification: Use external standards of known concentrations to generate calibration curves for each target compound.
-
Protocol: In Vitro Chalcone Synthase (CHS) Activity Assay
This spectrophotometric assay measures the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The protocol is based on established methods.[18][19]
-
Protein Extraction:
-
Homogenize 0.5 g of fresh plant tissue (e.g., licorice root) in liquid nitrogen.
-
Resuspend the powder in 2 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 10 mM DTT).
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract. Determine protein concentration using a Bradford or BCA assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
850 µL of 50 mM potassium phosphate buffer (pH 7.5).
-
50 µL of crude enzyme extract (containing 10-50 µg of protein).
-
50 µL of 10 mM potassium cyanide (to inhibit competing enzymes).
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 25 µL of 1 mg/mL p-coumaroyl-CoA and 25 µL of 2 mg/mL malonyl-CoA.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 370 nm (the λmax for naringenin chalcone) over 5-10 minutes using a spectrophotometer.
-
Calculate enzyme activity based on the initial rate of absorbance change, using the molar extinction coefficient of naringenin chalcone.
-
Protocol: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the expression levels of key biosynthetic genes.[3][20]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from 100 mg of licorice tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method.
-
Treat the RNA with RNase-free DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (2x).
-
Forward and reverse primers (10 µM each).
-
Diluted cDNA template.
-
Nuclease-free water.
-
-
Use a thermal cycler with the following typical conditions: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.
-
Include a melt curve analysis at the end to verify primer specificity.
-
Use a housekeeping gene (e.g., Actin or GAPDH) for normalization.
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
Conclusion
The biosynthesis of isoflavonoids in licorice is a well-defined yet complex pathway, offering multiple points for scientific investigation and metabolic engineering. Understanding the functions of key enzymes like CHS and IFS, along with their regulatory networks involving transcription factors and epigenetic modifiers, is crucial for enhancing the production of medicinally valuable compounds.[4][10] The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to explore and manipulate this important pathway, paving the way for the development of high-yield licorice varieties and novel therapeutic applications.
References
- 1. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]
- 2. Integrated Metabolomic and Transcriptomic Analysis Reveals the Pharmacological Effects and Differential Mechanisms of Isoflavone Biosynthesis in Four Species of Glycyrrhiza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]
- 9. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Determination of flavonoids in licorice using acid hydrolysis and reversed-phase HPLC and evaluation of the chemical quality of cultivated licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
- 19. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Hispaglabridin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature with specific quantitative in vitro bioactivity data for Hispaglabridin A is limited. This guide summarizes the known information and extrapolates potential activities based on the well-researched, structurally similar compounds Glabridin and Hispaglabridin B, which are also derived from Glycyrrhiza glabra (Licorice). All quantitative data presented herein, unless otherwise specified, pertains to these related compounds and should be considered as indicative for this compound, warranting direct experimental validation.
Core Bioactive Properties
This compound, a prenylated isoflavonoid, is a constituent of licorice, a plant with a long history of medicinal use.[1] While direct experimental data on this compound is sparse, computational studies suggest it possesses significant antioxidant potential.[2] Its bioactivity is often discussed in the context of other licorice isoflavonoids, most notably Glabridin and Hispaglabridin B, which have demonstrated a broad spectrum of pharmacological effects. These include anticancer, antimicrobial, and anti-inflammatory properties.
Quantitative Bioactivity Data (of Related Compounds)
The following tables summarize the quantitative in vitro bioactivity data for Glabridin and Hispaglabridin B, which may serve as a reference for the potential efficacy of this compound.
Table 1: Anticancer and Cytotoxic Activity (Glabridin)
| Cell Line | Assay | IC50 (µM) | Reference |
| SCC-9 (Oral Cancer) | MTT | ~25 | [3] |
| SAS (Oral Cancer) | MTT | ~30 | [3] |
| H1299 (Lung Carcinoma) | MTT | 38 | [4] |
| SKNMC (Neuroblastoma) | MTT | 12 | [4] |
| A2780 (Ovarian Carcinoma) | MTT | 10 | [4] |
Table 2: Antimicrobial Activity (Glabridin & Licoricidin)
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Streptococcus mutans | Glabridin | 6.25 - 12.5 | [5] |
| Streptococcus mutans | Licoricidin | 6.25 | [5] |
Table 3: Anti-inflammatory Activity (Glabridin)
| Assay | Cell Line | Effect | IC50 | Reference |
| Nitric Oxide Production | RAW 264.7 | Inhibition | Not Specified | [6] |
| COX Activity | - | Inhibition | Not Specified | [6] |
Table 4: Antioxidant Activity (Computational Study)
| Compound | Relative Radical Scavenging Activity | Reference |
| α-tocopherol (H) | Highest | [2] |
| This compound | High | [2] |
| Glabridin (C) | Moderate | [2] |
| Hispaglabridin B (B) | High | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the bioactivity of isoflavonoids like this compound.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., SCC-9, H1299, A2780) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (typically in a range from 1 to 100 µM) for 24 to 72 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Streptococcus mutans) is prepared in a suitable broth (e.g., Brain Heart Infusion broth) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth.
-
Each well is then inoculated with the prepared microbial suspension.
-
A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Caspase Activity Assay
This assay is used to measure the activation of caspases, which are key enzymes in the apoptotic pathway.
-
Cell Lysis: Cancer cells are treated with this compound to induce apoptosis. After treatment, cells are harvested and lysed to release intracellular contents.
-
Assay Procedure:
-
The cell lysate is incubated with a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).
-
Activated caspases in the lysate cleave the substrate, releasing a detectable fluorescent or colored molecule.
-
-
Data Analysis: The fluorescence or absorbance is measured, and the caspase activity is expressed as a fold increase compared to untreated control cells.
Signaling Pathways and Mechanisms of Action
Based on studies of related isoflavonoids like Glabridin, this compound is hypothesized to exert its bioactivities through the modulation of several key signaling pathways.
Anticancer Effects: Induction of Apoptosis
Glabridin has been shown to induce apoptosis in various cancer cells.[3] This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of c-Jun N-terminal kinase (JNK) signaling has been identified as a crucial step in Glabridin-induced apoptosis in oral cancer cells.[3]
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory properties of licorice compounds are often attributed to their ability to suppress pro-inflammatory signaling cascades. Glabridin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. This leads to a reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Conclusion and Future Directions
While this compound is a promising bioactive compound from Glycyrrhiza glabra, there is a clear need for further research to elucidate its specific in vitro bioactivities. The data from related compounds like Glabridin and Hispaglabridin B provide a strong rationale for investigating this compound's anticancer, antimicrobial, and anti-inflammatory properties. Future studies should focus on generating quantitative data (IC50 and MIC values) for this compound against a panel of cancer cell lines and microbial strains, as well as elucidating its precise mechanisms of action on key signaling pathways. Such research will be crucial for unlocking the full therapeutic potential of this natural product.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Hispaglabridin A: A Technical Review of Its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispaglabridin A is a prenylated isoflavan, a class of secondary metabolites found in the roots of Glycyrrhiza glabra (licorice). As a member of the flavonoid family, it shares a common chemical scaffold with numerous compounds known for their diverse biological activities. While its close structural relative, Hispaglabridin B, and the more abundant isoflavonoid, Glabridin, have been the subject of extensive research, this compound remains a less-explored molecule with emerging therapeutic interest. This technical guide provides a comprehensive literature review and summary of the current knowledge on this compound, focusing on its biological activities, experimental protocols, and known mechanisms of action.
Biological Activities
Current research, although limited, suggests that this compound possesses a range of biological activities, primarily centered around its antioxidant and antimicrobial properties.
Antioxidant Activity
The antioxidant potential of this compound has been investigated through computational studies. Density functional theory calculations have been used to model and interpret its antioxidant activity through mechanisms such as hydrogen atom transfer (HAT), single electron transfer, and single electron transfer followed by proton transfer. These theoretical studies suggest that the HAT mechanism is the most feasible for this compound. In these computational models, the radical scavenging activity of this compound is predicted to be significant, positioning it as a potentially potent antioxidant.[1] However, a notable gap exists in the literature regarding experimental validation of these computational findings. Quantitative antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays are needed to determine experimental IC50 values and confirm the in vitro antioxidant efficacy of this compound.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity. Bioassay-directed fractionation of Glycyrrhiza glabra extracts has identified this compound as one of the active antimicrobial constituents.[2] It has shown activity against a panel of microorganisms, although specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively reported in the currently available literature. Further research is required to quantify its antimicrobial spectrum and potency against various bacterial and fungal strains.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Assay Type/Method | Key Findings | Quantitative Data | Reference(s) |
| Antioxidant | Computational (Density Functional Theory) | Predicted to have high radical scavenging activity via the Hydrogen Atom Transfer (HAT) mechanism. | Not available | [1] |
| Antimicrobial | Bioassay-directed fractionation | Identified as an active antimicrobial isoflavanoid from Glycyrrhiza glabra. | Not available | [2] |
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented. However, general methods for the extraction and purification of isoflavonoids from Glycyrrhiza glabra, as well as synthetic strategies for prenylated isoflavones, can be adapted.
Isolation of this compound from Glycyrrhiza glabra
A general procedure for the isolation of flavonoids from licorice root involves the following steps:
-
Extraction: The dried and powdered roots of Glycyrrhiza glabra are typically extracted with an organic solvent. Ethanol is a commonly used solvent for this purpose.[3] The extraction can be performed at room temperature with mechanical stirring or under reflux to enhance efficiency.
-
Concentration: The resulting crude extract is filtered and concentrated under reduced pressure to yield a residue.
-
Fractionation: The crude extract is then subjected to fractionation using column chromatography. Silica gel is a common stationary phase.
-
Elution: A gradient elution system with a combination of non-polar and polar solvents (e.g., hexane, chloroform, ethyl acetate, and methanol) is used to separate the different components of the extract.[4]
-
Purification and Identification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are collected, pooled, and further purified, often by recrystallization. The structure of the isolated compound is then confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Synthesis of this compound
A specific, detailed synthetic route for this compound has not been published. However, the synthesis of other prenylated isoflavones provides a general framework that could be adapted. These methods often involve the construction of the isoflavone core followed by the introduction of the prenyl group(s). Common strategies include:
-
Deoxybenzoin Route: This classic method involves the reaction of a deoxybenzoin with a formylating agent to construct the C-ring of the isoflavone.
-
Oxidative Rearrangement of Chalcones: Chalcones can be converted to isoflavones through an oxidative rearrangement, often mediated by thallium(III) nitrate or other oxidizing agents.
-
Suzuki-Miyaura Coupling: This cross-coupling reaction can be used to form the bond between the B-ring and the C-ring of the isoflavone skeleton.
The introduction of the prenyl group can be achieved through various methods, including Friedel-Crafts alkylation with a prenyl halide or alcohol. The regioselectivity of the prenylation can be a significant challenge in the synthesis of these molecules.[4][5][6]
Mechanism of Action and Signaling Pathways
The specific molecular targets and signaling pathways modulated by this compound are largely unknown. However, based on the activities of related compounds like Glabridin and Hispaglabridin B, it is plausible that this compound may also influence key inflammatory and metabolic signaling cascades.
For instance, Glabridin has been shown to inhibit the activity of the NF-κB and MAPK signaling pathways.[6] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators. Hispaglabridin B has been identified as an inhibitor of the Forkhead box O1 (FoxO1) transcription factor, which plays a critical role in muscle atrophy.[2][7]
Given the structural similarities, it is hypothesized that this compound may also exert its biological effects through the modulation of these or related pathways. However, dedicated studies are required to elucidate the precise mechanism of action of this compound.
Conclusion and Future Directions
This compound is an intriguing isoflavanoid from Glycyrrhiza glabra with demonstrated antimicrobial and computationally predicted antioxidant activities. However, the current body of literature on this specific compound is limited, especially when compared to its close relatives. To fully unlock the therapeutic potential of this compound, several key areas of research need to be addressed:
-
Quantitative Biological Evaluation: There is a critical need for robust in vitro and in vivo studies to quantify the biological activities of this compound. This includes determining IC50 values for its antioxidant and anti-inflammatory effects, and MIC values against a broad range of pathogens.
-
Elucidation of Mechanism of Action: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound. Investigating its effects on key inflammatory pathways such as NF-κB and MAPK, as well as metabolic pathways, would be of significant interest.
-
Development of Standardized Isolation and Synthetic Protocols: The development of efficient and scalable methods for the isolation and total synthesis of this compound is crucial for enabling further research and potential drug development.
-
Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties, comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary.
References
- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 3. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]
- 4. Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00060A [pubs.rsc.org]
- 5. Total Syntheses of Prenylated Isoflavones from Erythrina sacleuxii and Their Antibacterial Activity: 5-Deoxy-3'-prenylbiochanin A and Erysubin F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
Hispaglabridin A: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispaglabridin A is a prenylated isoflavonoid, a class of secondary metabolites found in plants. As a member of the hydroxyisoflavan class, it is characterized by a specific chemical structure: an (R)-isoflavan substituted with hydroxy groups at positions 2' and 4', a 3-methylbut-2-en-1-yl group at position 3', and a 2,2-dimethyl-2H-pyran group across positions 7 and 8.[1] This structural complexity contributes to its biological activities, making it a compound of interest for researchers in various fields, including drug discovery. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound.
Natural Sources and Abundance of this compound
The primary natural source of this compound is the root of the licorice plant, Glycyrrhiza glabra.[1] This perennial herb, belonging to the legume family (Fabaceae), is native to parts of Asia and Europe and is widely cultivated for its sweet-tasting roots.[2][3] The roots of Glycyrrhiza glabra are rich in a diverse array of phytochemicals, including triterpenoid saponins (such as glycyrrhizin) and over 300 different flavonoids.[3] this compound is one of the numerous prenylated flavonoids found in licorice root extracts.[4][5]
While the presence of this compound in Glycyrrhiza glabra is well-documented, specific quantitative data on its abundance is not widely available in publicly accessible literature. However, studies on related prenylated flavonoids, such as Glabridin, provide some context for the potential concentration of these compounds in licorice root. The content of these metabolites can vary significantly depending on the geographical origin, harvesting time, and processing methods of the plant material.
Table 1: Abundance of Glabridin (a related prenylated isoflavonoid) in Glycyrrhiza glabra Root
| Plant Species | Plant Part | Compound | Abundance (mg/g of dry weight) | Analytical Method | Reference |
| Glycyrrhiza glabra | Root | Glabridin | 0.92 | HPLC | [6] |
Note: Specific quantitative data for this compound was not found in the reviewed literature. The data for Glabridin is provided as a reference for a related prenylated isoflavonoid from the same source.
Experimental Protocols
Extraction of this compound from Glycyrrhiza glabra Root
This protocol describes a general method for the extraction of flavonoids, including this compound, from dried licorice root.
Materials:
-
Dried and powdered roots of Glycyrrhiza glabra
-
Ethanol (95%)
-
Mechanical stirrer
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of powdered Glycyrrhiza glabra rhizomes.
-
Add 1 L of ethanol to the powdered rhizomes in a suitable container.
-
Stir the mixture using a mechanical stirrer at room temperature. This process should be repeated four times for complete extraction.[7]
-
After the final extraction, filter the mixture to separate the extract from the plant material.
-
Combine all the filtrates.
-
Concentrate the combined extract under vacuum at 40°C using a rotary evaporator to obtain the crude extract.[7]
Isolation of this compound by Column Chromatography
This protocol outlines the separation of this compound from the crude extract using column chromatography.
Materials:
-
Crude ethanol extract of Glycyrrhiza glabra
-
Silica gel (60-120 mesh)
-
Glass column
-
Cotton plug
-
Solvents for elution: Hexane, Chloroform, Ethyl Acetate, Methanol (in a step-gradient)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV detection chamber
Procedure:
-
Prepare a slurry of 1100 g of silica gel (60-120 mesh) in hexane.
-
Pack a glass column (10 cm diameter, 150 cm length) with the silica gel slurry, with a cotton plug at the bottom, to a bed length of 35 cm.[7]
-
Dissolve 250 g of the crude extract in a minimum amount of chloroform-methanol.
-
Mix the dissolved extract with 500 g of silica gel (60-120 mesh) to form a slurry and then dry it to a free-flowing powder.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a step-gradient of solvents, starting with hexane, followed by increasing polarities with chloroform, ethyl acetate, and methanol.
-
Collect fractions of the eluate (e.g., 100 ml each).
-
Monitor the fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots on the TLC plate under a UV lamp (254 nm and 366 nm).
-
Pool the fractions that show a similar profile and contain the compound of interest (this compound).
-
Concentrate the pooled fractions to obtain a semi-purified fraction of this compound. Further purification can be achieved by repeated column chromatography with a finer mesh silica gel or by preparative HPLC.[7]
Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh the extracted and purified sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compounds. The exact gradient program needs to be optimized for the specific column and analytes.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for flavonoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
Inject the samples and standards into the UPLC-MS/MS system.
-
Integrate the peak area of the MRM transition for this compound in both the standards and the samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Signaling Pathway Involvement
While direct signaling pathways for this compound are not extensively detailed in the available literature, a closely related compound, Hispaglabridin B , also found in Glycyrrhiza glabra, has been shown to inhibit the Forkhead box protein O1 (FoxO1) signaling pathway. This pathway is a key regulator of cellular processes such as apoptosis, cell-cycle control, and glucose metabolism.
The proposed mechanism involves Hispaglabridin B inhibiting the transcriptional activity of FoxO1. This inhibition leads to a decrease in the expression of downstream target genes, such as the muscle-specific E3 ubiquitin ligases MuRF1 and Atrogin-1, which are involved in protein degradation.
Below is a diagram representing the experimental workflow to identify the inhibitory effect of Hispaglabridin B on the FoxO1 signaling pathway.
Experimental workflow for investigating Hispaglabridin B's effect on FoxO1.
The following diagram illustrates the simplified signaling pathway of FoxO1 inhibition.
Simplified diagram of FoxO1 inhibition by Hispaglabridin B.
Conclusion
This compound is a naturally occurring prenylated isoflavonoid with potential biological activities, primarily sourced from the roots of Glycyrrhiza glabra. While specific quantitative data on its abundance remains limited, established analytical and isolation techniques provide a solid foundation for further research. The study of related compounds like Hispaglabridin B offers valuable insights into the potential mechanisms of action for this class of molecules. This technical guide provides researchers and drug development professionals with a comprehensive overview and practical protocols to facilitate the exploration of this compound and its therapeutic potential.
References
- 1. This compound | C25H28O4 | CID 442774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. focusonneurology.com [focusonneurology.com]
- 3. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid screening method for prenylated flavonoids with ultra-high-performance liquid chromatography/electrospray ionisation mass spectrometry in licorice root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
A Technical Guide to the Spectroscopic Data of Hispaglabridin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Hispaglabridin A, a prenylated isoflavan isolated from Glycyrrhiza glabra (licorice). The information is structured to be a practical resource for the identification, characterization, and further investigation of this natural compound.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on NMR and MS data. The following tables summarize the key quantitative data obtained from various spectroscopic techniques.
Table 1: ¹H-NMR Spectroscopic Data for this compound
The proton NMR data provides detailed information about the chemical environment of hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 6'-H | 6.80 | d | 8.1 |
| 5-H | 6.79 | d | 8.4 |
| 4"-H | 6.64 | d | 10.0 |
| 5'-H | 6.36 | d | 8.1 |
| 6-H | 6.33 | d | 8.4 |
| 3"-H | 5.54 | d | 10.0 |
| 2"'-H | 5.24 | m | |
| OH | 5.23 | br s | |
| 2eq-H | 4.36 | ddd | 1.5, 3.4, 10.2 |
| 2ax-H | 3.97 | dd | 10.2, 10.2 |
| 3ax-H | 3.47 | m | |
| 1"'-H | 3.43 | d | 7.2 |
| 4ax-H | 2.93 | dd | 10.8, 15.7 |
| 4eq-H | 2.82 | ddd | 1.5, 5.2, 15.7 |
| 5"'-CH₃ | 1.83 | s | |
| 4"'-CH₃ | 1.77 | s | |
| 5", 6"-CH₃ | 1.42, 1.40 | s (each) | |
| Data obtained from a 400 MHz spectrum in CDCl₃.[1] |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
The carbon NMR data is essential for determining the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm | Carbon Assignment | Chemical Shift (δ) ppm |
| 2 | 67.2 | 5' | 107.2 |
| 3 | 31.7 | 6' | 128.7 |
| 4 | 31.0 | 2" | 75.8 |
| 4a | 117.8 | 3" | 126.8 |
| 5 | 128.8 | 4" | 115.7 |
| 6 | 108.6 | 5" | 28.1 |
| 7 | 105.8 | 6" | 28.1 |
| 8 | 154.0 | 1"' | 21.4 |
| 8a | 102.7 | 2"' | 122.5 |
| 1' | 114.7 | 3"' | 131.2 |
| 2' | 154.5 | 4"' | 17.9 |
| 3' | 110.1 | 5"' | 25.7 |
| 4' | 155.0 | ||
| Data obtained from a 100 MHz spectrum in CDCl₃.[1] |
Table 3: Mass Spectrometry Data for this compound
Mass spectrometry data confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.
| Method | Ionization | Precursor Ion (m/z) | Fragment Ions (m/z) |
| EI-MS | Electron Impact | 392 [M]⁺ | 377 [M-CH₃]⁺, 189, 187, 174, 173 |
| LC-ESI-QIT-MS/MS | ESI (Positive) | 393 [M+H]⁺ | 337, 191, 189 |
| EI-MS data from Kinoshita et al. (1996)[1]; LC-ESI-QIT-MS/MS data from PubChem CID 442774.[2] |
Experimental Protocols
The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.
2.1 Isolation of this compound this compound is typically isolated from the roots of Glycyrrhiza glabra. The general procedure involves:
-
Extraction: The dried and powdered root material is extracted with an organic solvent like methanol or ethanol.
-
Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography: The fraction containing this compound (usually the less polar fraction) is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) using various solvent systems to achieve purification. Purity is monitored by Thin Layer Chromatography (TLC).
2.2 NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in ~0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Parameters (¹H-NMR):
-
Spectrometer: A 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
Instrument Parameters (¹³C-NMR):
-
Spectrometer: A 100 MHz NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or internal standard.
2.3 Mass Spectrometry (HR-ESI-MS)
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent like methanol or acetonitrile (concentration ~1-10 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is used.
-
ESI Source Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.
-
Drying Gas (N₂): Temperature set to 250-350 °C.
-
-
MS Parameters:
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺). For fragmentation studies (MS/MS), the precursor ion (m/z 393) is selected and fragmented using collision-induced dissociation (CID) with varying collision energies.
-
-
Data Analysis: The resulting mass spectra are analyzed to determine the exact mass, molecular formula, and fragmentation pattern of the compound.
Visualizations: Workflows and Pathways
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the logical flow from the natural source to the final spectroscopic data analysis for this compound.
References
Hispaglabridin A: A Technical Guide on Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the preliminary studies into the mechanism of action of Hispaglabridin A, an isoflavan derived from the roots of Glycyrrhiza glabra (licorice). Due to the limited direct research on this compound, this guide incorporates data from closely related compounds, such as Hispaglabridin B and Glabridin, to infer potential biological activities and signaling pathways.
Core Putative Mechanisms of Action
Preliminary evidence suggests that this compound's therapeutic potential stems primarily from its potent antioxidant and anti-inflammatory properties. These activities are attributed to its isoflavonoid structure, which enables it to scavenge free radicals and modulate key signaling pathways involved in inflammation and cellular stress responses.
Antioxidant Activity
This compound is recognized for its strong antioxidant capabilities. It has been shown to inhibit mitochondrial lipid peroxidation, a key process in cellular damage induced by oxidative stress. The primary mechanisms are believed to be:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in the this compound structure can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.
-
Inhibition of Oxidative Enzymes: Like other flavonoids, this compound may inhibit enzymes responsible for producing ROS, such as xanthine oxidase and NADPH oxidase.
Anti-Inflammatory Effects
The anti-inflammatory actions of compounds structurally similar to this compound, such as Glabridin, are well-documented and suggest a similar potential for this compound. These mechanisms likely involve the modulation of central inflammatory signaling cascades:
-
Inhibition of Pro-inflammatory Mediators: Glabridin has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2].
-
Modulation of MAPK and NF-κB Pathways: Synthetic glabridin derivatives have been found to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs, as well as prevent the nuclear translocation of NF-κB[1]. This prevents the transcription of numerous pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
-
Activation of Nrf2 Pathway: Glabridin derivatives can also induce the nuclear translocation of Nrf2, leading to the expression of antioxidant proteins like heme oxygenase-1 (HO-1), which has anti-inflammatory properties[1].
Enzyme Inhibition
While specific enzyme inhibition data for this compound is not widely available, research on its analogue, Hispaglabridin B, has identified it as an inhibitor of the Forkhead box O1 (FoxO1) transcription factor.[3][4] Hispaglabridin B was shown to suppress the transcriptional activity of FoxO1, leading to a decrease in the expression of muscle-specific E3 ubiquitin ligases, MuRF1 and Atrogin-1, which are involved in muscle atrophy.[3][4] Furthermore, in silico studies suggest Hispaglabridin B could be a modulator of the mammalian target of rapamycin (mTOR).[5]
Quantitative Data Summary
The following tables summarize the available quantitative data from preliminary in vitro studies on this compound and its related compounds.
Table 1: Antioxidant Activity of Licorice Isoflavans
| Compound/Extract | Assay | Result (IC50 or % Inhibition) | Reference |
| Glabridin | DPPH Scavenging | ~60% of Ascorbic Acid activity | [6] |
| Glabridin + Oroxylin-A | DPPH Scavenging | >80% of Ascorbic Acid activity | [6] |
| Glabridin | H₂O₂ Scavenging | ~65% of Ascorbic Acid activity | [6] |
| Glabridin + Oroxylin-A | H₂O₂ Scavenging | >85% of Ascorbic Acid activity | [6] |
| Licorice Root Extract | LDL Oxidation (in vivo) | 20% reduction in plasma LDL oxidation | [7] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity. A lower IC50 indicates higher potency. Data for Glabridin is presented to suggest the potential antioxidant capacity of this compound.
Table 2: Enzyme and Signaling Pathway Modulation by Licorice Isoflavans
| Compound | Target/Pathway | Effect | Model System | Reference |
| Hispaglabridin B | FoxO1 Transcriptional Activity | Inhibition | C2C12 myotubes | [4] |
| Hispaglabridin B | MuRF-1 and Atrogin-1 mRNA | Significant decrease at >0.5 µM | C2C12 myotubes | [4] |
| Glabridin | iNOS Protein Levels (liver) | 69% decrease | Hyperglycemic mice | [8] |
| Synthetic Glabridin Derivatives | NO and PGE₂ Production | Dose-dependent suppression | RAW264.7 macrophages | [1] |
| Synthetic Glabridin Derivatives | NF-κB Nuclear Translocation | Inhibition | RAW264.7 macrophages | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary assessment of this compound and related compounds are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
A solution of DPPH in methanol (e.g., 0.06 mM) is prepared.[9]
-
Various concentrations of the test compound (e.g., this compound) are prepared in a suitable solvent.
-
A fixed volume of the DPPH solution (e.g., 900 µL) is mixed with a small volume of the test compound solution (e.g., 100 µL).[9]
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
The absorbance of the solution is measured at a wavelength of 515-517 nm using a spectrophotometer.[10]
-
A control sample (containing solvent instead of the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. Mitochondrial Lipid Peroxidation Assay (TBARS Method)
This assay quantifies the extent of oxidative degradation of lipids in mitochondria by measuring a byproduct, malondialdehyde (MDA).
-
Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically.[11][12]
-
Protocol:
-
Mitochondria are isolated from tissue or cell samples through differential centrifugation.
-
The mitochondrial sample is incubated with the test compound (this compound) and an oxidizing agent (e.g., FeSO₄) to induce lipid peroxidation.[13]
-
The reaction is stopped, and proteins are precipitated by adding a solution of TBA, trichloroacetic acid (TCA), and hydrochloric acid (HCl).[11]
-
The mixture is heated at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.[11][12]
-
After cooling on ice, the sample is centrifuged to pellet the precipitate.[11]
-
The absorbance of the pink-colored supernatant is measured at 532-535 nm.[11][14]
-
The concentration of MDA is calculated using its molar extinction coefficient (1.56 x 10⁵ M⁻¹cm⁻¹).[11]
-
3. Western Blot for Signaling Proteins (e.g., p-ERK, NF-κB)
This technique is used to detect and quantify specific proteins in a sample, providing insight into the activation state of signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol:
-
Cells (e.g., macrophages) are treated with an inflammatory stimulus (like LPS) with or without the test compound (e.g., Glabridin derivatives).[1]
-
Cells are lysed to extract total proteins. Protein concentration is determined using an assay like the Bradford assay.
-
Equal amounts of protein for each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a protein solution (e.g., 5% BSA or milk) to prevent non-specific antibody binding.[4]
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB p65).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light.
-
The light signal is captured on X-ray film or with a digital imager, revealing bands corresponding to the protein of interest. The intensity of the bands is quantified to determine relative protein expression.
-
Mandatory Visualizations
// Nodes ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; HispA [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; CellDamage [label="Oxidative Stress &\nCellular Damage\n(Lipid Peroxidation, DNA Damage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralized [label="Neutralized Species", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ROS -> CellDamage [label="Induces"]; HispA -> ROS [label="Scavenges", arrowhead=tee, color="#EA4335"]; HispA -> Neutralized [label="Forms"];
// Invisible edges for alignment {rank=same; HispA; ROS;} } dot Caption: Proposed antioxidant mechanism of this compound.
// Nodes LPS [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="Phosphorylation\nof IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_cyto [label="NF-κB (p65/p50)\n(Cytoplasm)", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB_nuc [label="NF-κB (p65/p50)\n(Nucleus)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transcription [label="Gene Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Mediators\n(TNF-α, IL-6, iNOS, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HispA [label="this compound\n(or analogue)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges LPS -> IKK; IKK -> IkB; IkB -> NFkB_cyto [label="Releases"]; NFkB_cyto -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> Transcription; Transcription -> Cytokines; HispA -> IkB [arrowhead=tee, color="#EA4335", label="Inhibits"];
// Invisible edges for alignment {rank=same; HispA;} } dot Caption: Potential inhibition of the NF-κB signaling pathway.
// Nodes Start [label="Start:\nPrepare Cell Culture\n(e.g., RAW264.7)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat cells with this compound\n+/- Inflammatory Stimulus (LPS)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for\nSpecified Time", fillcolor="#FFFFFF", fontcolor="#202124"]; Harvest [label="Harvest Cells/Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Downstream Analysis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WB [label="Western Blot\n(Signaling Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ELISA [label="ELISA/Griess Assay\n(Cytokines/NO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qPCR [label="RT-qPCR\n(Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Treat; Treat -> Incubate; Incubate -> Harvest; Harvest -> Analysis; Analysis -> WB; Analysis -> ELISA; Analysis -> qPCR; } dot Caption: General experimental workflow for in vitro analysis.
References
- 1. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glabridin Alleviates Inflammation and Nociception in Rodents by Activating BKCa Channels and Reducing NO Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.thesciencein.org [pubs.thesciencein.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant effect of polyphenolic glabridin on LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glabridin, an isoflavan from licorice root, downregulates iNOS expression and activity under high-glucose stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.8. In Vitro Antioxidant Activity [bio-protocol.org]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.14. Lipid Peroxidation Assay [bio-protocol.org]
- 12. raybiotech.com [raybiotech.com]
- 13. Mitochondrial Lipid Peroxidation Is Responsible for Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid peroxidation assay [bio-protocol.org]
Hispaglabridin A: A Technical Guide to its Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispaglabridin A, a prenylated isoflavan isolated from the roots of Glycyrrhiza glabra (licorice), has emerged as a compound of significant interest due to its potential antioxidant properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's antioxidant capabilities, including its mechanisms of action, quantitative data from various antioxidant assays, and its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through multiple mechanisms, primarily centered on its ability to scavenge free radicals and inhibit lipid peroxidation.
Radical Scavenging Activity: Computational studies suggest that this compound's antioxidant potential is comparable to that of other flavonoids and the well-known antioxidant α-tocopherol. The primary mechanism for its radical scavenging activity is believed to be hydrogen atom transfer (HAT). Experimental data has demonstrated that this compound can effectively scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Inhibition of Lipid Peroxidation: A key aspect of this compound's antioxidant profile is its potent ability to inhibit lipid peroxidation, a critical process in cellular damage. It has been shown to strongly inhibit mitochondrial lipid peroxidation, which can be linked to both enzymatic and non-enzymatic processes within the respiratory electron transport chain.[1] This protective effect on mitochondria is crucial for maintaining cellular energy production and preventing oxidative stress-induced apoptosis.
Furthermore, this compound has demonstrated a high inhibitory activity against 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH)-induced low-density lipoprotein (LDL) oxidation.[2] The oxidation of LDL is a key event in the pathogenesis of atherosclerosis.
Quantitative Antioxidant Data
To date, a limited amount of specific quantitative data, such as IC50 values, for this compound in various standardized antioxidant assays is available in the public domain. The following table summarizes the currently available quantitative information.
| Antioxidant Assay | Analyte/System | Result | Reference |
| DPPH Radical Scavenging | DPPH Radical | 74% scavenging activity | [Vaya, et al., 1997] |
| LDL Oxidation Inhibition | AAPH-induced LDL oxidation | High inhibitory activity | [Vaya, et al., 1997] |
| Mitochondrial Lipid Peroxidation | Rat liver mitochondria | Strong inhibition | [Haraguchi, et al., 2000] |
Further research is required to establish comprehensive IC50 values for this compound in DPPH, ABTS, FRAP, and ORAC assays to allow for direct comparison with other antioxidant compounds.
Modulation of Cellular Signaling Pathways
While direct evidence for this compound's modulation of specific signaling pathways is still emerging, research on the closely related compound, Glabridin, provides valuable insights into potential mechanisms. It is plausible that this compound may share similar targets.
Potential Involvement of Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Many natural polyphenols exert their antioxidant effects by activating the Nrf2 pathway. While direct activation of Nrf2 by this compound has not yet been explicitly demonstrated, the structural similarities to other Nrf2-activating flavonoids suggest this is a promising area for future investigation.
Potential Involvement of MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of external stimuli, including oxidative stress. Some flavonoids have been shown to modulate MAPK signaling to mitigate oxidative damage. As with the Nrf2 pathway, the direct effect of this compound on MAPK signaling in the context of oxidative stress remains to be elucidated.
Experimental Protocols
Detailed experimental protocols for the antioxidant assays mentioned in the context of this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at a specific wavelength.
Methodology:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare a series of concentrations of this compound in the same solvent.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution.
-
Include a control containing the solvent and DPPH solution, and a blank for each sample concentration containing the sample and solvent without DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity using the following formula:
LDL Oxidation Inhibition Assay
Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of LDL, which can be induced by various pro-oxidants like copper ions or AAPH. The extent of oxidation is often monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).
Methodology (AAPH-induced):
-
Isolate LDL from fresh human plasma using ultracentrifugation.
-
Prepare a reaction mixture containing LDL (e.g., 100 µg/mL) in a phosphate-buffered saline (PBS) solution.
-
Add different concentrations of this compound to the LDL solution and pre-incubate for a short period.
-
Initiate the oxidation by adding a solution of AAPH (e.g., 5 mM).
-
Incubate the mixture at 37°C.
-
Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time. The lag phase before the rapid increase in absorbance is an indicator of antioxidant activity.
-
Alternatively, at specific time points, the reaction can be stopped, and the formation of TBARS can be measured using the TBARS assay, which involves reacting the sample with thiobarbituric acid and measuring the absorbance of the resulting pink-colored product at around 532 nm.
Mitochondrial Lipid Peroxidation Assay
Principle: This assay assesses the ability of a compound to inhibit lipid peroxidation in isolated mitochondria, which can be induced by agents like Fe²⁺/ascorbate or initiated endogenously. The extent of peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a major product of lipid peroxidation, using the TBARS assay.
Methodology:
-
Isolate mitochondria from a suitable tissue source (e.g., rat liver) by differential centrifugation.
-
Resuspend the isolated mitochondria in a suitable buffer.
-
Pre-incubate the mitochondrial suspension with various concentrations of this compound.
-
Induce lipid peroxidation by adding an inducing agent (e.g., a solution of FeSO₄ and ascorbate).
-
Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95-100°C for a set time (e.g., 15-30 minutes) to allow the formation of the MDA-TBA adduct.
-
After cooling, measure the absorbance of the pink-colored adduct at approximately 532 nm.
-
The concentration of MDA can be calculated using a standard curve prepared with a known concentration of MDA or by using its molar extinction coefficient.
Visualizations
Logical Relationship of this compound's Antioxidant Actions
Experimental Workflow for DPPH Assay
Putative Nrf2 Activation Pathway
Conclusion and Future Directions
This compound demonstrates significant promise as a natural antioxidant compound. Its ability to inhibit lipid peroxidation, particularly in mitochondria and LDL particles, suggests its potential therapeutic value in conditions associated with oxidative stress, such as cardiovascular and neurodegenerative diseases.
However, to fully elucidate its potential, further research is imperative. Key areas for future investigation include:
-
Comprehensive Quantitative Analysis: Determination of IC50 values for this compound in a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC) is crucial for comparative assessment.
-
Mechanistic Studies: Elucidation of the direct effects of this compound on the Nrf2 and MAPK signaling pathways is necessary to understand its mode of action at the cellular level.
-
In Vivo Studies: Preclinical and clinical studies are required to evaluate the bioavailability, efficacy, and safety of this compound in relevant disease models.
This technical guide provides a foundation for the current understanding of this compound's antioxidant properties. Continued research in the highlighted areas will be instrumental in unlocking its full therapeutic potential.
References
Methodological & Application
Application Note: Quantification of Hispaglabridin A in Licorice Root Extract
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Hispaglabridin A, a bioactive isoflavonoid found in licorice root (Glycyrrhiza glabra). While specific validated methods for this compound are not widely published, this note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. This method is adapted from established protocols for the analysis of structurally related isoflavonoids in licorice. The protocol covers sample preparation, analytical conditions, and data analysis. Additionally, it summarizes the known biological activities of this compound and provides a framework for its accurate quantification in raw materials and extracts.
Introduction
Licorice (Glycyrrhiza glabra) root is a well-known medicinal plant containing a diverse array of bioactive secondary metabolites, including triterpene saponins and phenolic compounds. Among these, isoflavonoids such as this compound are of significant interest due to their potential pharmacological activities. This compound, along with related compounds like Glabridin and Hispaglabridin B, has been associated with antibacterial and antioxidant effects.[1][2][3] Accurate quantification of these minor constituents is crucial for the standardization of licorice extracts, ensuring product quality and consistency in research and drug development.
This application note presents a comprehensive methodology for the extraction and quantification of this compound from licorice root powder. The described UHPLC-MS/MS method offers high sensitivity and selectivity, which is essential for analyzing complex botanical matrices where target analytes may be present in low concentrations.
Experimental Protocols
Materials and Reagents
-
Licorice Root: Dried, powdered Glycyrrhiza glabra root.
-
This compound: Certified reference standard (purity ≥95%).
-
Solvents: HPLC-MS grade acetonitrile, methanol, and water (Thermo Fisher or equivalent).
-
Acid: Formic acid, LC-MS grade (Sigma-Aldrich or equivalent).
-
Extraction Solvents: 95% Ethanol (USP grade).[4]
Sample Preparation: Accelerated Solvent Extraction (ASE)
This protocol is adapted from established methods for comprehensive flavonoid extraction from licorice.[4]
-
Sample Weighing: Accurately weigh approximately 2.0 g of powdered licorice root into an extraction cell.
-
Extraction: Perform accelerated solvent extraction using 95% ethanol.
-
Temperature: 80°C
-
Static Time: 30 minutes
-
Cycles: 2
-
-
Washing: Wash the remaining material with the same extraction solvent (approx. 10 mL).
-
Evaporation: Combine the extracts and washings. Evaporate to dryness under vacuum at 35°C.
-
Reconstitution: Accurately weigh the dried extract. Reconstitute a portion of the extract in methanol to a final concentration of 50 µg/mL for analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the UHPLC system.
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the working stock solution with a methanol/water (1:1, v/v) mixture.
UHPLC-MS/MS Analytical Method
The following conditions are based on multi-component analysis of licorice flavonoids and should be optimized specifically for this compound.[4]
| Parameter | Recommended Condition |
| UHPLC System | Shimadzu Nexera, Waters Acquity, or equivalent |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., LCMS-8060) |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 12% B; 1-10 min: 12-72% B; 10-12 min: 72-95% B; 12-13 min: 95% B; 13.1-15 min: 12% B (equilibration) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (analyte dependent) |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
Note: Specific SRM transitions (precursor ion → product ion) and collision energies must be determined by infusing the this compound reference standard into the mass spectrometer.
Data Presentation
Quantitative results should be summarized for clarity and comparison. As validated quantitative data for this compound is not widely available, the following table uses representative data for the related isoflavonoid, Glabridin , to serve as an example template.
Table 1: Example Quantitative Data for Glabridin in Various Glycyrrhiza glabra Root Extracts.
| Sample ID | Extraction Method | Glabridin Concentration (µg/mL) in final solution | Glabridin Content (mg/g) in dried extract |
| Gg-01 | ASE (Ethanol) | 1.25 | 25.0 |
| Gg-02 | ASE (Ethanol) | 1.48 | 29.6 |
| Gg-03 | Sonication (Methanol) | 0.95 | 19.0 |
This table is for illustrative purposes only. Actual values for this compound must be determined experimentally.
Mandatory Visualizations
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Hispaglabridin A Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hispaglabridin A is a prenylated isoflavonoid derived from Glycyrrhiza glabra (licorice), a plant with a long history of medicinal use. As a derivative of glabridin, this compound is noted for its significant antioxidant properties, particularly its ability to inhibit lipid peroxidation.[1] Research into related compounds from licorice suggests a broad spectrum of biological activities, including anti-inflammatory and anticancer effects, often mediated through the modulation of key cellular signaling pathways such as MAPK, NF-κB, and PI3K/Akt/mTOR.[2][3][4]
These application notes provide a comprehensive guide to a panel of cell-based assays designed to evaluate the therapeutic potential of this compound. The protocols detailed below will enable researchers to assess its anti-inflammatory and cytotoxic efficacy and to dissect the underlying molecular mechanisms of action.
Anti-inflammatory Activity Assessment
A key therapeutic indication for this compound is the attenuation of inflammatory responses. The following protocols are designed to quantify the anti-inflammatory effects of this compound in a cellular context, primarily using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation.[2][5]
Nitric Oxide Production Assay
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6][7]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[8]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Include appropriate controls: untreated cells (negative control) and cells treated with LPS only (positive control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[9]
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Negative Control | 0 | - | ||
| Positive Control | 0 | + | 0 | |
| Experimental 1 | X | + | ||
| Experimental 2 | Y | + | ||
| Experimental 3 | Z | + |
Pro-inflammatory Cytokine (TNF-α) Quantification by ELISA
Principle: Tumor Necrosis Factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine. An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of TNF-α secreted into the cell culture medium.[10][11]
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 as described in the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate to pellet the cells and collect the supernatant.
-
ELISA Procedure:
-
Perform the TNF-α ELISA according to the manufacturer's instructions for the specific kit being used.[11][12]
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for TNF-α, adding the collected cell culture supernatants, followed by a detection antibody, and a substrate for colorimetric detection.[10]
-
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[11]
-
Quantification: Calculate the concentration of TNF-α in each sample by interpolating from a standard curve generated with recombinant TNF-α.
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | TNF-α Concentration (pg/mL) ± SD | % Inhibition of TNF-α Secretion |
| Negative Control | 0 | - | ||
| Positive Control | 0 | + | 0 | |
| Experimental 1 | X | + | ||
| Experimental 2 | Y | + | ||
| Experimental 3 | Z | + |
Cytotoxicity and Anticancer Activity Assessment
Given the established anticancer properties of related flavonoids from licorice, it is crucial to evaluate the cytotoxic potential of this compound against various cancer cell lines.[3][13][14]
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[15][16]
Experimental Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer) in their recommended media and conditions.[14]
-
Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include an untreated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[17]
-
Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[17]
-
Calculation: Express cell viability as a percentage of the untreated control. Calculate the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Data Presentation:
| This compound (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| 0 (Control) | 100 | 100 | 100 |
| Conc. 1 | |||
| Conc. 2 | |||
| Conc. 3 | |||
| Conc. 4 | |||
| Conc. 5 | |||
| IC50 (µM) |
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the observed biological effects of this compound, it is essential to investigate its impact on key intracellular signaling pathways.
Western Blotting for MAPK and PI3K/Akt Pathways
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies that recognize total and phosphorylated forms of key signaling proteins, the activation state of pathways like MAPK (e.g., ERK, JNK, p38) and PI3K/Akt can be assessed.[18][19][20]
Experimental Protocol:
-
Cell Culture and Treatment: Culture the relevant cell line (e.g., RAW 264.7 for inflammation studies, or a cancer cell line for cytotoxicity studies) to about 80% confluency in 6-well plates. Treat the cells with this compound at selected concentrations for a predetermined time.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p38, p38) overnight at 4°C.[18][22]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment | p-ERK/Total ERK (Fold Change) | p-Akt/Total Akt (Fold Change) | p-p38/Total p38 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| This compound (X µM) | |||
| This compound (Y µM) | |||
| Positive Control (e.g., LPS) |
Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Glabridin Derivatives Inhibit LPS-Induced Inflammation via MAPKs and NF-κB Pathways in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway | MDPI [mdpi.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3.8. Nitric Oxide Production Measurements in Macrophage Cells [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. jrmds.in [jrmds.in]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Application Notes and Protocols for In Vivo Administration of Hispaglabridin A
Disclaimer: The following application notes and protocols are synthesized from available research on related compounds, particularly Hispaglabridin B and other constituents of licorice (Glycyrrhiza glabra). Currently, detailed and standardized in vivo study protocols specifically for Hispaglabridin A are not widely published. Researchers should adapt these guidelines based on their specific experimental goals and conduct preliminary dose-finding and toxicity studies.
Application Notes
This compound is a prenylated isoflavonoid isolated from licorice with demonstrated bioactive properties, including the potential to protect liver mitochondria from oxidative stress.[1][2] These protocols are designed to guide researchers in the initial in vivo evaluation of this compound for its therapeutic efficacy, pharmacokinetic profile, and safety.
Key Research Applications:
-
Efficacy Studies: Investigating the therapeutic effects of this compound in various disease models. Based on related compounds, potential areas of interest include metabolic disorders, inflammatory conditions, and diseases associated with oxidative stress.
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology Studies: Assessing the safety profile of this compound through acute, sub-acute, and chronic toxicity studies.
Animal Models:
The choice of animal model is critical and depends on the research question. Common models for studying compounds with metabolic and anti-inflammatory effects include:
-
Rodent Models: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are frequently used due to their well-characterized genetics and physiology.[3][4][5]
-
Disease-Specific Models: For efficacy studies, various induced or genetic models can be employed, such as streptozotocin (STZ)-induced diabetic models or high-fat diet-induced obesity models.[6][7][8]
Experimental Protocols
Efficacy Study: Evaluation in a Mouse Model of Muscle Wasting
This protocol is adapted from studies on Hispaglabridin B, a structurally related compound.[3][4][9]
Objective: To assess the efficacy of this compound in preventing muscle wasting in a dexamethasone-induced muscle atrophy model.
Materials:
-
This compound (purity >95%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium, DMSO, or corn oil)
-
Dexamethasone
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Animal balance, gavage needles, and other standard laboratory equipment
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Control Group: Vehicle administration.
-
Dexamethasone Group: Dexamethasone + Vehicle administration.
-
This compound Treatment Groups: Dexamethasone + this compound (e.g., 10, 25, 50 mg/kg).
-
-
Dexamethasone Induction: Induce muscle atrophy by intraperitoneal (i.p.) injection of dexamethasone (e.g., 20 mg/kg/day) for a specified period (e.g., 7-10 days).
-
This compound Administration: Administer this compound orally (p.o.) by gavage daily, one hour before dexamethasone injection.
-
Monitoring: Monitor body weight, food intake, and general health daily.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood samples for biochemical analysis (e.g., creatine kinase). Dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).
-
Histological and Molecular Analysis: Process muscle tissue for histological analysis (e.g., H&E staining to measure fiber cross-sectional area) and molecular analysis (e.g., Western blot or qPCR for muscle-specific E3 ubiquitin ligases like MuRF1 and Atrogin-1).[3][9]
Experimental Workflow for Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.
Materials:
-
This compound
-
Vehicle suitable for oral administration
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS or other suitable analytical equipment
Procedure:
-
Acclimatization and Fasting: Acclimate cannulated rats and fast them overnight before dosing.
-
Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is based on OECD Guideline 425.
Objective: To determine the acute oral toxicity (LD50) of this compound.
Materials:
-
This compound
-
Vehicle
-
Female rats or mice (nulliparous and non-pregnant)
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization and Fasting: Acclimate animals and fast them overnight before dosing.
-
Dosing: Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours.
-
Sequential Dosing:
-
If the animal survives, dose the next animal at a higher dose.
-
If the animal dies, dose the next animal at a lower dose.
-
-
Endpoint: Continue the procedure until one of the stopping criteria is met (e.g., four animals have been dosed and the results are conclusive).
-
LD50 Estimation: Calculate the LD50 and its confidence interval using appropriate statistical methods.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng·h/mL | 4500 ± 650 |
| AUC(0-∞) | ng·h/mL | 4800 ± 700 |
| t1/2 | h | 6.5 ± 1.2 |
| CL/F | L/h/kg | 10.4 ± 2.1 |
| Vd/F | L/kg | 98 ± 15 |
Table 2: Hypothetical Acute Oral Toxicity of this compound in Mice
| Parameter | Value |
| LD50 | > 2000 mg/kg |
| Clinical Signs | No significant signs of toxicity observed up to 2000 mg/kg. |
| Mortality | No mortality observed up to 2000 mg/kg. |
| Body Weight | No significant changes in body weight over the 14-day observation period. |
Signaling Pathway
Inhibition of FoxO1-Mediated Muscle Atrophy
Hispaglabridin B, a related compound, has been shown to inhibit the Forkhead box protein O1 (FoxO1), a key transcription factor in muscle atrophy.[3][9] FoxO1 activation leads to the upregulation of muscle-specific E3 ubiquitin ligases, MuRF1 and Atrogin-1, which are critical for protein degradation. It is hypothesized that this compound may act through a similar pathway.
Caption: Proposed mechanism of this compound in muscle atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. eijppr.com [eijppr.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Hispaglabridin A Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispaglabridin A, a prenylated isoflavan found in licorice (Glycyrrhiza glabra), has garnered significant interest in the scientific community due to its diverse pharmacological activities. Its unique chemical scaffold presents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of a series of structural analogs, are crucial for identifying the key molecular features responsible for a compound's biological activity and for optimizing its potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives to facilitate SAR studies.
Rationale for SAR Studies on this compound
The biological activity of flavonoids and isoflavonoids is often influenced by the substitution pattern of their aromatic rings and the nature of their side chains. For this compound, key areas for structural modification to probe SAR include:
-
The Resorcinol B-Ring: Modification of the hydroxyl groups and the prenyl side chain can provide insights into the importance of these functionalities for target binding and activity.
-
The Chromane Ring System: Alterations to the pyran ring, such as saturation or opening, can reveal its role in the overall conformation and biological activity.
-
Stereochemistry: Investigating the impact of the stereocenter at C-3 on biological activity is essential for understanding the three-dimensional requirements for target interaction.
By systematically modifying these regions, researchers can elucidate the pharmacophore of this compound and design more potent and selective analogs.
Signaling Pathways of Interest
While the specific signaling pathways modulated by this compound are still under investigation, studies on related compounds provide valuable clues. Hispaglabridin B, a structurally similar isoflavan, has been shown to inhibit the Forkhead box O1 (FoxO1) signaling pathway .[1][2][3] The FoxO pathway plays a critical role in regulating cellular processes such as metabolism, stress resistance, and apoptosis.[1] Additionally, the parent compound, glabridin, has been implicated in the modulation of multiple pathways, including the mTOR signaling pathway .[4] Therefore, SAR studies of this compound derivatives could initially focus on their effects on these pathways.
Experimental Protocols
The synthesis of this compound derivatives can be approached through various synthetic strategies. The following protocols provide a general framework for the synthesis of prenylated isoflavan derivatives, which can be adapted for the creation of a library of this compound analogs.
General Synthesis of Prenylated Isoflavone Precursors
A common strategy for synthesizing isoflavans like this compound involves the initial construction of a corresponding isoflavone, which is then subjected to reduction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of the C-C bond between the chromone core and the B-ring.[5][6][7]
Protocol 1: Suzuki-Miyaura Cross-Coupling for Isoflavone Synthesis
-
Objective: To synthesize the isoflavone core structure.
-
Materials:
-
Appropriately substituted 3-iodochromone
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a solution of the 3-iodochromone (1 equivalent) in the solvent mixture, add the phenylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoflavone.
-
Introduction of the Prenyl Group
The characteristic prenyl group of this compound can be introduced at various stages of the synthesis. One common method is the direct C-prenylation of a phenolic precursor.
Protocol 2: Direct C-Prenylation of Phenolic Compounds
-
Objective: To introduce a prenyl group onto an aromatic ring.
-
Materials:
-
Phenolic substrate (e.g., a dihydroxyacetophenone or the synthesized isoflavone)
-
Prenyl bromide or 3-methyl-2-buten-1-ol
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or a base (e.g., NaH)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
-
Procedure (using prenyl bromide and base):
-
To a solution of the phenolic substrate (1 equivalent) in the anhydrous solvent under an inert atmosphere, add the base (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.2 equivalents) dropwise and continue stirring at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
Reduction of the Isoflavone to the Isoflavan Core
The final step in constructing the this compound scaffold often involves the reduction of the C2-C3 double bond and the C4-carbonyl group of the isoflavone intermediate.
Protocol 3: Reduction of Isoflavones to Isoflavans
-
Objective: To reduce the isoflavone core to the isoflavan scaffold.
-
Materials:
-
Isoflavone precursor
-
Reducing agent (e.g., NaBH₄ in the presence of a Lewis acid like AlCl₃, or catalytic hydrogenation with Pd/C)
-
Anhydrous solvent (e.g., THF or Ethanol)
-
-
Procedure (using NaBH₄/AlCl₃):
-
To a solution of the isoflavone (1 equivalent) in anhydrous THF under an inert atmosphere, add AlCl₃ (2-3 equivalents) at 0 °C.
-
Stir the mixture for 15 minutes, then add NaBH₄ (3-4 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water, followed by 1M HCl.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting isoflavan by column chromatography.
-
Data Presentation for SAR Studies
To facilitate the analysis of structure-activity relationships, all quantitative data should be summarized in a clearly structured table. This allows for easy comparison of the biological activities of the synthesized derivatives.
| Compound ID | R¹ | R² | R³ | Target/Assay | IC₅₀/EC₅₀ (µM)[4][8][9][10][11][12][13][14][15][16][17] |
| This compound | H | Prenyl | OH | - | - |
| Derivative 1 | OMe | Prenyl | OH | FoxO1 Inhibition | Value |
| Derivative 2 | H | H | OH | FoxO1 Inhibition | Value |
| Derivative 3 | H | Prenyl | OMe | FoxO1 Inhibition | Value |
| Derivative 4 | H | Geranyl | OH | mTOR Inhibition | Value |
| Derivative 5 | H | Prenyl | H | mTOR Inhibition | Value |
Note: The IC₅₀/EC₅₀ values in this table are placeholders and should be replaced with experimentally determined data.
Mandatory Visualizations
Synthetic Workflow for this compound Derivatives
Caption: General synthetic workflow for the preparation of this compound derivatives.
Logical Relationship of SAR Studies
Caption: The iterative cycle of structure-activity relationship (SAR) studies.
Postulated Signaling Pathway Modulation
Caption: Postulated modulation of FoxO and mTOR signaling pathways by this compound derivatives.
References
- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of multitarget inhibitors for the treatment of pain: design, synthesis, biological evaluation and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening Assays for Hispaglabridin A Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hispaglabridin A is a prenylated isoflavonoid isolated from the roots of the licorice plant, Glycyrrhiza glabra.[1][2] As a derivative of the well-studied bioactive compound glabridin, this compound is of significant interest for its potential therapeutic properties, including antioxidant effects.[3][4] Identifying the molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent. High-throughput screening (HTS) offers a robust and efficient methodology for rapidly assessing the interaction of compounds like this compound against a wide array of biological targets.[5]
This document provides detailed protocols for target-based and phenotypic HTS assays tailored to identify and characterize the molecular targets of this compound. The proposed targets are inferred from studies on structurally related compounds, such as Hispaglabridin B and Glabridin, which are known to modulate key signaling pathways involved in cancer, inflammation, and metabolic diseases.[6]
Putative Biological Targets and HTS Strategies
While specific targets for this compound have not been extensively validated, research on analogous compounds suggests several promising pathways and proteins for investigation:
-
Transcription Factors (e.g., FoxO1): Hispaglabridin B, a close analog, has been identified as an inhibitor of the Forkhead box protein O1 (FoxO1) transcription factor.[7][8] FoxO1 is a key regulator of gluconeogenesis and cell fate, making it an attractive target.[7][9] A reporter gene assay is an excellent HTS method to screen for modulators of FoxO1 transcriptional activity.[9][10]
-
Protein Kinases (e.g., AKT1, EGFR, mTOR): The parent compound, glabridin, and its derivatives have been shown to modulate signaling pathways regulated by kinases such as AKT1.[6] Kinases are highly druggable targets, and various HTS-compatible assays exist to measure their activity.[11][12][13]
-
Apoptosis and Cell Viability Pathways: Glabridin is known to induce apoptosis in cancer cell lines.[14][15] A phenotypic screen to identify compounds that induce cell death is a powerful strategy to find novel anticancer agents. Such screens can be performed in a high-throughput manner by measuring markers of cell viability or caspase activation.[14][16]
The following sections detail the experimental workflows, protocols, and data interpretation for screening this compound against these putative targets.
Diagram of Putative Signaling Pathways for this compound
Caption: Putative molecular targets and pathways modulated by this compound.
General High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process to identify and validate active compounds ("hits"). This workflow ensures that resources are focused on the most promising candidates while minimizing false positives.
References
- 1. This compound | C25H28O4 | CID 442774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. In vitro antiproliferative activity of glabridin derivatives and their in silico target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FOXO1 inhibition synergizes with FGF21 to normalize glucose control in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FoxO1 signaling in B cell malignancies and its therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting FoxO transcription factors with HDAC inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High throughput assays for analyzing transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Protocol for the Extraction and Purification of Hispaglabridin A from Glycyrrhiza glabra
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of Hispaglabridin A, a bioactive isoflavan found in the roots of Glycyrrhiza glabra (licorice). The methodology is based on established solvent extraction techniques followed by chromatographic purification. Additionally, this document outlines the potential signaling pathways modulated by this compound, offering insights for further research and drug development.
Extraction of this compound
The initial extraction of this compound from dried and powdered licorice root is typically achieved through solvent extraction. Ethanol is a commonly used solvent due to its efficiency in extracting a broad range of flavonoids.
Experimental Protocol: Ethanolic Extraction
-
Material Preparation: Air-dry and powder the roots of Glycyrrhiza glabra.
-
Extraction:
-
To 100 g of the powdered licorice root, add 800 mL of 95% ethanol.
-
Heat the mixture under reflux at 85°C in a water bath for 2 hours.
-
Repeat the extraction process twice more with fresh solvent to ensure maximum recovery.
-
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to yield a crude extract. The typical yield of the dry ethanolic extract is approximately 8 g from 100 g of licorice powder.[1]
-
Storage: Store the dried extract at -20°C until further purification.
Alternatively, a mixture of ethanol and water (30:70, v/v) at 50°C for 60 minutes can also be used for extraction, yielding approximately 0.92 mg/g of glabridin, a related compound, suggesting this could be a viable method for co-extraction of this compound.[2][3][4]
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving preliminary purification by Solid Phase Extraction (SPE) followed by final purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC).
Preliminary Purification by Solid Phase Extraction (SPE)
SPE is employed to enrich the flavonoid fraction and remove more polar impurities.
Experimental Protocol: Solid Phase Extraction
-
Sample Preparation: Dissolve the crude ethanolic extract in an appropriate solvent, such as ethyl acetate.
-
SPE Column: Utilize a C18 SPE cartridge.
-
Loading: Load the dissolved extract onto the pre-conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent mixture, such as water-methanol (60:40, v/v), to remove highly polar impurities.
-
Elution: Elute the flavonoid-rich fraction containing this compound using a less polar solvent, such as acetonitrile-trifluoroacetic acid (99.5:0.5, v/v).[5]
-
Concentration: Evaporate the solvent from the eluted fraction to obtain a semi-purified extract.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final step to isolate this compound to a high degree of purity. A reversed-phase C18 column is typically used for the separation of isoflavonoids.
Experimental Protocol: Preparative HPLC
-
Column: Inertsil ODS 3V column (250mm × 4.6mm ID, 5μm particle size) or equivalent.[6]
-
Mobile Phase:
-
A: KH2PO4 buffer
-
B: Acetonitrile
-
-
Gradient Program: A gradient elution is necessary to achieve good separation of the various flavonoids present in the extract. A typical gradient program for separating glabridin and related compounds is as follows: 0-25 min, 40% B; 25-45 min, 40-60% B; 45-60 min, 60-80% B; 60-65 min, 80-5% B.[6]
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 280 nm.[6]
-
Injection Volume: 20 μL of the semi-purified extract dissolved in methanol.
-
Fraction Collection: Collect the fraction corresponding to the retention time of this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
-
Final Product: Evaporate the solvent from the pure fraction to obtain purified this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported, data for the closely related and co-extracted compound, Glabridin, can provide an estimate of the expected yields and purity improvements at each stage.
| Purification Step | Initial Purity of Glabridin (%) | Final Purity of Glabridin (%) | Yield of Glabridin | Reference |
| Ethanolic Extraction | Not specified | Not specified | ~0.92 mg/g of licorice root | [2][3][4] |
| Solid Phase Extraction | 0.23 | 35.2 | Not specified | [5] |
| Preparative HPLC | 35.2 | >95 | 16 mg from 10 g of licorice root | [5] |
Potential Signaling Pathways Modulated by this compound
Research on the biological activity of this compound and its close structural analog, Hispaglabridin B, suggests potential interactions with key cellular signaling pathways, including the FoxO and mTOR pathways.
Inhibition of the FoxO1 Signaling Pathway
Studies on Hispaglabridin B have shown that it can inhibit the transcriptional activity of Forkhead box protein O1 (FoxO1).[1][7] FoxO1 is a key transcription factor involved in regulating various cellular processes, including metabolism, stress resistance, and apoptosis. The inhibition of FoxO1 by Hispaglabridin B is thought to occur through direct binding to the active site of FoxO1, thereby preventing its transcriptional activity.[1] Given the structural similarity, it is hypothesized that this compound may exert a similar inhibitory effect on the FoxO1 signaling pathway.
Caption: Proposed inhibition of FoxO1 by this compound.
Modulation of the mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8] Some studies suggest that compounds from Glycyrrhiza glabra can modulate the mTOR pathway.[8] Hispaglabridin B has been identified as a potential mTOR modulator through in silico studies.[8] The PI3K/Akt pathway is a major upstream regulator of mTOR. It is plausible that this compound could influence mTOR signaling, potentially through the PI3K/Akt pathway, but further direct experimental evidence is required to confirm this interaction.
Caption: Potential modulation of the mTOR pathway.
Experimental Workflow
The overall experimental workflow for the extraction and purification of this compound is summarized in the following diagram.
Caption: this compound extraction workflow.
References
- 1. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of glycyrrhizic acid and glabridin from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.thesciencein.org [pubs.thesciencein.org]
Application Notes & Protocols: Hispaglabridin A Formulation for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hispaglabridin A is a prenylated isoflavan, a type of flavonoid found in the roots of licorice (Glycyrrhiza glabra)[1][2]. Like many potent natural products, this compound is a lipophilic, poorly water-soluble compound, which presents a significant challenge for its evaluation in preclinical in vitro and in vivo models[3][4]. Achieving adequate concentration and bioavailability is critical for accurately assessing its biological activity, which includes antioxidant properties and potential modulation of key cellular signaling pathways[2].
These application notes provide a comprehensive guide to formulating this compound for preclinical research. The protocols outlined below are designed to address its solubility challenges, ensuring reliable and reproducible experimental outcomes.
Physicochemical Properties & Formulation Rationale
Understanding the physicochemical properties of this compound is the foundation for developing an appropriate formulation strategy. As a lipophilic molecule, it requires non-aqueous solvents or specialized formulation vehicles to achieve dissolution for biological testing[4][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₈O₄ | [1] |
| Molecular Weight | 392.5 g/mol | [1] |
| Chemical Class | Isoflavan (Flavonoid), Polyketide | [1] |
| Predicted Nature | Lipophilic / Poorly Water-Soluble |[3][4] |
The primary goal is to create a delivery system that maintains the compound in a solubilized state upon dilution into aqueous biological media (in vitro) or during absorption in the gastrointestinal tract (in vivo)[6]. Common strategies for such compounds include the use of co-solvents, surfactants, and lipid-based systems[6][7].
Protocols for Formulation and Preparation
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol is the essential first step for all subsequent experimental dilutions.
Objective: To prepare a high-concentration, soluble stock of this compound in a non-aqueous solvent.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder in a sterile amber vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Calculation Example: For a 20 mM stock solution with a molecular weight of 392.5 g/mol , dissolve 3.925 mg of this compound in 500 µL of DMSO.
-
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Formulation for In Vitro Cell-Based Assays
Objective: To prepare working solutions of this compound by diluting the stock solution in cell culture medium while minimizing solvent toxicity.
Workflow Diagram:
References
- 1. This compound | C25H28O4 | CID 442774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symmetric.events [symmetric.events]
- 5. pharmtech.com [pharmtech.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. (PDF) Preclinical Formulations: Insight, Strategies, and Practical Considerations (2014) | Sanket M. Shah | 64 Citations [scispace.com]
Application Notes and Protocols: Hispaglabridin A in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hispaglabridin A and its closely related isomer, Hispaglabridin B, in molecular docking studies. This document includes summaries of quantitative data, detailed experimental protocols for in silico analysis, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound, a prenylated flavonoid isolated from licorice (Glycyrrhiza glabra), has garnered interest in drug discovery due to its potential therapeutic properties. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a critical tool in elucidating the mechanism of action of natural products like this compound. These studies are instrumental in identifying potential protein targets and understanding the molecular basis of the compound's biological activity.
Key Protein Targets and Binding Affinities
Molecular docking studies have primarily focused on the interaction of Hispaglabridin B with key proteins involved in cellular regulation, including Forkhead Box Protein O1 (FoxO1) and the mammalian target of rapamycin (mTOR).
Table 1: Summary of Molecular Docking Data for Hispaglabridin B
| Ligand | Protein Target | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Hispaglabridin B | Forkhead Box Protein O1 (FoxO1) | 3CO7 | Vina | Not explicitly stated, but identified as having the best result among 17 compounds[1] | Binds to the DNA-binding region, near Ser253[1] |
| Hispaglabridin B | Mammalian Target of Rapamycin (mTOR) | 4JT5 | AutoDock Vina | Significantly lower binding energy than the reference molecule, P2X[2][3] | Binds within the active site[2] |
Note: this compound and B are isomers and are often studied together. The available molecular docking literature predominantly focuses on Hispaglabridin B.
Signaling Pathways
Understanding the signaling pathways in which the protein targets of this compound are involved is crucial for interpreting the functional implications of its binding.
FoxO1 Signaling Pathway
The Forkhead box O (FoxO) signaling pathway is a critical regulator of cellular processes such as apoptosis, cell-cycle control, and glucose metabolism. Hispaglabridin B has been shown to inhibit the transcriptional activity of FoxO1.[1]
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation. Hispaglabridin B has demonstrated a high binding affinity for mTOR, suggesting its potential as a modulator of this pathway.[2][3]
Experimental Protocols
The following is a generalized protocol for performing a molecular docking study of a natural product like this compound using AutoDock Vina, a widely used open-source docking program.[4]
Molecular Docking Workflow
Step-by-Step Protocol using AutoDock Vina
1. Software and Data Requirements:
-
UCSF Chimera: For visualization and file preparation.
-
AutoDock Vina: For performing the molecular docking.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein (e.g., PDB ID: 3CO7 for FoxO1, 4JT5 for mTOR).
-
PubChem or similar database: To obtain the 3D structure of this compound.
2. Protein Preparation: a. Launch UCSF Chimera and open the downloaded PDB file of the target protein. b. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study. c. Add hydrogen atoms to the protein structure. d. Add charges to the protein using the appropriate force field (e.g., AMBER). e. Save the prepared protein as a Mol2 file.
3. Ligand Preparation: a. Open the 3D structure of this compound in UCSF Chimera. b. Add hydrogen atoms. c. Compute charges (e.g., Gasteiger charges). d. Minimize the energy of the ligand to obtain a stable conformation. e. Save the prepared ligand as a Mol2 file.
4. Grid Box Generation: a. With the prepared protein loaded in Chimera, identify the active site or binding pocket of interest. This can be based on the location of a co-crystallized ligand or from published literature. b. Use the AutoDock Vina tool within Chimera to define the search space (grid box) around the active site. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
5. Running the Docking Simulation: a. In the AutoDock Vina interface in Chimera, specify the prepared protein and ligand files. b. Set the output file name and location. c. The grid box parameters defined in the previous step will be automatically used. d. Set the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the reliability of the results. e. Execute the docking run.
6. Analysis of Results: a. AutoDock Vina will generate multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. A more negative value indicates a more favorable binding interaction. b. Use the ViewDock tool in Chimera to visualize the different binding poses within the active site of the protein. c. Analyze the interactions between the best-scoring pose of this compound and the protein's amino acid residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. d. Compare the binding affinity and interactions of this compound with a known inhibitor or the natural substrate of the protein, if available.
Conclusion
Molecular docking studies have been instrumental in identifying FoxO1 and mTOR as potential molecular targets for this compound/B. These in silico approaches provide valuable insights into the binding modes and affinities, guiding further experimental validation and drug development efforts. The provided protocols offer a framework for researchers to conduct their own molecular docking studies on natural products, contributing to the discovery of novel therapeutic agents.
References
- 1. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.thesciencein.org [pubs.thesciencein.org]
- 4. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hispaglabridin A experimental challenges and solutions
Welcome to the technical support center for Hispaglabridin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Handling and Storage
Q: How should I dissolve this compound? It has poor water solubility.
A: this compound is a lipophilic compound with low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[1][2] Ensure the final concentration of the organic solvent in your cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q: What are the optimal storage conditions for this compound?
A: Based on stability studies of the related isoflavan, Glabridin, this compound should be stored in a dark, dry, and airtight container at low temperatures (e.g., -20°C) to prevent degradation.[3][4] It is sensitive to light, humidity, high temperatures, and pH extremes.[3][5][6] For solutions, it is best to prepare fresh dilutions from the stock for each experiment or store aliquots at -80°C to minimize freeze-thaw cycles.
Extraction and Purification
Q: I am trying to isolate this compound from Glycyrrhiza glabra roots, but the yield is very low. What can I do?
A: Low yield is a common challenge as this compound is a minor isoflavonoid in licorice.[7] To optimize your extraction and purification process:
-
Solvent Choice: Use a non-polar or semi-polar solvent for the initial extraction. Ethanol, or mixtures of ethanol and water, are commonly used to extract flavonoids from licorice.[8][9]
-
Extraction Method: Reflux extraction or sonication can improve efficiency compared to simple maceration.[8][10]
-
Purification Strategy: A multi-step chromatographic approach is necessary. Start with silica gel column chromatography to separate the crude extract into fractions. Use a non-polar mobile phase like a hexane-ethyl acetate gradient.[10][11]
-
Final Purification: Further purify the target fractions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column with a mobile phase such as acetonitrile and water.[12][13][14][15]
Q: How can I monitor the presence of this compound during fractionation?
A: You can use Thin-Layer Chromatography (TLC) for rapid, qualitative monitoring of your column fractions.[10] For quantitative analysis and confirmation, HPLC is the recommended method.[12][14] The presence of this compound can be confirmed by comparing the retention time with a known standard and by analytical techniques like LC-MS and NMR for structural verification.[11][16]
Troubleshooting Experimental Assays
Cytotoxicity Assays (e.g., MTT Assay)
Q: My MTT assay results show high variability between replicates. What could be the cause?
A: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate compounds and media components, affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
-
Incomplete Formazan Solubilization: After incubation with MTT, ensure the purple formazan crystals are completely dissolved in the solubilization solvent (e.g., DMSO). Mix thoroughly by gentle shaking or pipetting before reading the absorbance.[17]
-
Compound Precipitation: this compound's low aqueous solubility can cause it to precipitate in the culture medium, especially at high concentrations. Visually inspect the wells for any precipitate before and during the experiment.
Q: The IC50 value I calculated seems incorrect or inconsistent.
A: IC50 values are dependent on several experimental parameters:
-
Cell Density: The initial number of cells seeded can significantly impact the results.
-
Incubation Time: The duration of compound exposure (e.g., 24, 48, or 72 hours) will affect the IC50 value.[18]
-
Assay Choice: Different viability assays measure different cellular parameters (e.g., mitochondrial activity for MTT, membrane integrity for LDH). Results can vary between assay types.
-
Data Analysis: Use a non-linear regression (sigmoidal dose-response) model to accurately calculate the IC50 from your dose-response curve.[19]
Anti-Inflammatory & Antioxidant Assays
Q: I am not observing a significant reduction in nitric oxide (NO) production in LPS-stimulated macrophages.
A:
-
Compound Concentration: Ensure you are using an appropriate concentration range. The effective concentration may be higher or lower than anticipated. Perform a dose-response study.
-
LPS Stimulation: Confirm that your LPS is potent and that your cells are responsive. Include a positive control (LPS only) to ensure a strong inflammatory response.
-
Timing: Pre-incubating the cells with this compound before adding LPS is often necessary to see an inhibitory effect on signaling pathways.
-
Cell Viability: At high concentrations, the compound might be cytotoxic, leading to a decrease in NO that is due to cell death, not specific anti-inflammatory activity. Run a parallel cytotoxicity assay (e.g., MTT) with the same concentrations and incubation times.[20]
Q: My DPPH or ABTS antioxidant assay results are not reproducible.
A:
-
Reagent Stability: DPPH and ABTS radicals are sensitive to light. Prepare these solutions fresh and keep them in the dark.[21]
-
Reaction Time: The reaction kinetics can vary. Ensure you are using a consistent incubation time for all samples before measuring the absorbance, as specified in established protocols.[22]
-
Solvent Interference: The solvent used to dissolve this compound (e.g., DMSO) might have slight radical scavenging activity. Run a solvent control to account for any background effects.
Quantitative Data
Due to limited publicly available data specifically for this compound, the following tables include physicochemical data for this compound and biological activity data for the closely related and well-studied compounds Glabridin and Hispaglabridin B for comparative reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₈O₄ | [16] |
| Molecular Weight | 392.5 g/mol | [16] |
| XLogP3 | 5.8 | [16] |
| Melting Point | 132-133°C |[11] |
Table 2: Biological Activity of Related Compounds (for reference)
| Compound | Assay | Cell Line / Model | IC50 / Effective Concentration | Source |
|---|---|---|---|---|
| Hispaglabridin B | MTT Viability Assay | C2C12 Myoblasts | No significant toxicity up to 5 µM | [23] |
| Glabridin | Neuroprotection | Rat Cortical Neurons (staurosporine-induced) | Significant protection at 1-10 µM | [24] |
| Glabridin | Neuroprotection | SH-SY5Y cells (MPP+-induced) | Increased viability at 2.5-10 µg/mL | [25][26] |
| Licoflavanone | Nitric Oxide Inhibition | RAW 264.7 Macrophages | Significant reduction at 50 µM |[20] |
Experimental Protocols
Protocol 1: General Workflow for Extraction and Purification
This protocol provides a general methodology for isolating this compound from Glycyrrhiza glabra root, adapted from methods for related flavonoids.[8][10][11]
-
Preparation: Grind dried Glycyrrhiza glabra roots into a fine powder.
-
Solvent Extraction:
-
Suspend the root powder in 95% ethanol (1:8 w/v).
-
Perform reflux extraction at 85°C for 2 hours. Repeat the extraction twice.[23]
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude concentrate.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed in petroleum ether.
-
Adsorb the crude concentrate onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC, spotting against a reference standard if available.
-
-
Fraction Pooling and Final Purification (RP-HPLC):
-
Pool the fractions containing the compound of interest based on TLC analysis.
-
Evaporate the solvent from the pooled fractions.
-
Dissolve the residue in methanol and perform final purification using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of water and acetonitrile as the mobile phase.[12][14]
-
Collect the peak corresponding to this compound and confirm its purity and identity using analytical HPLC, LC-MS, and NMR.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method to assess cell viability.[17][27][28][29]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
-
Protocol 3: DPPH Radical Scavenging (Antioxidant) Assay
This protocol measures the antioxidant capacity of a compound.[21][22]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in a dark bottle.
-
Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound solution (or control) to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
The radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of DPPH solution with methanol).
-
Visualizations
Workflow & Pathway Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for this compound extraction and purification.
Caption: Putative anti-inflammatory signaling pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Factors influencing glabridin stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. ddtjournal.com [ddtjournal.com]
- 13. ijesrr.org [ijesrr.org]
- 14. Development and Validation of HPLC and HPTLC Methods for Estimation of Glabridin in Extracts of Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. This compound | C25H28O4 | CID 442774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In vitro and in vivo neuroprotective effect and mechanisms of glabridin, a major active isoflavan from Glycyrrhiza glabra (licorice) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Hispaglabridin A Extraction from Licorice
Welcome to the technical support center for the extraction and purification of Hispaglabridin A from Glycyrrhiza species (licorice). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance extraction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from licorice? A1: this compound is a prenylated isoflavan, a type of flavonoid found in the roots of licorice plants (Glycyrrhiza glabra). It, along with other related compounds like Glabridin, is investigated for various pharmacological activities. These compounds are known to be effective in protecting mitochondrial function against oxidative stress[1].
Q2: Which licorice species is the best source for this compound? A2: Glycyrrhiza glabra is the most commonly cited source for this compound and its related flavonoids, such as Glabridin[1][2][3]. The concentration of these compounds can vary based on the plant's geographical origin, age, and harvesting time.
Q3: What are the main challenges in extracting this compound? A3: The primary challenges include its relatively low concentration in the raw material, the presence of numerous other related flavonoids requiring complex purification steps, and its susceptibility to degradation. Factors like temperature, light, humidity, and pH can all affect the stability of these compounds[4]. Optimizing extraction to maximize yield while minimizing the co-extraction of impurities is a key difficulty.
Q4: Which analytical methods are suitable for quantifying this compound? A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of this compound and other flavonoids in licorice extracts[1][5][6]. A C18 column is frequently used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of acetic acid to improve peak resolution[1][5][7]. Detection is typically performed using a UV detector at around 280 nm[7].
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
Q: My final yield of this compound is significantly lower than expected. What are the potential causes? A: Low yield can stem from several factors throughout the experimental workflow. Consider the following:
-
Raw Material Quality: The concentration of flavonoids can vary significantly between different batches of licorice root. Ensure you are using a high-quality, properly identified raw material.
-
Particle Size: Inefficient grinding of the licorice root can limit the surface area available for solvent interaction. A fine powder is generally preferred.
-
Solvent Selection: this compound is a liposoluble compound[8]. Highly polar solvents like pure water are inefficient. Ethanol, methanol, and mixtures of ethanol/water have proven effective[5][8]. For supercritical fluid extraction (SFE), pure CO₂ is ineffective; a co-solvent like ethanol or methanol is necessary[2][9].
-
Extraction Parameters: Time, temperature, and solvent-to-solid ratio are critical. Insufficient extraction time or non-optimal temperature can lead to poor yields. For instance, one study found that for dipping extraction, yields increased up to 90 minutes and that 50°C was an optimal temperature[5][10].
-
Degradation: this compound can degrade under certain conditions. Exposure to high temperatures for prolonged periods, extreme pH, or excessive light can reduce your final yield[4].
-
Post-Extraction Losses: Significant amounts of the target compound can be lost during filtration, solvent evaporation, and purification steps.
Issue 2: Poor Purity of the Final Product
Q: My extract contains this compound, but it is heavily contaminated with other compounds. How can I improve purity? A: Improving purity requires optimizing both the extraction and subsequent purification steps.
-
Selective Extraction: Adjusting the polarity of your extraction solvent can help. Using a solvent system that preferentially dissolves this compound over more polar compounds (like glycyrrhizic acid) can simplify purification. Ethyl acetate is often used for the selective extraction of isoflavones[1].
-
Multi-Step Purification: A single purification step is rarely sufficient. A common workflow involves an initial crude extraction followed by one or more chromatographic techniques.
-
Solid Phase Extraction (SPE): SPE can be used as a preliminary clean-up step to remove major interferences. This has been shown to increase the purity of the target flavonoid significantly before final purification[1].
-
Column Chromatography: Silica gel column chromatography is a standard method for separating flavonoids[11]. A step-wise gradient elution with solvents like a petroleum ether/ethyl acetate mixture can effectively separate compounds based on polarity.
-
Preparative HPLC (Prep-HPLC): For achieving very high purity (>95%), Prep-HPLC is the method of choice. It allows for the fine separation of structurally similar compounds[1].
-
Issue 3: Issues with Specific Extraction Methods
Q: I am using Ultrasound-Assisted Extraction (UAE) and my results are inconsistent. Why? A: Inconsistency in UAE can be due to several factors specific to the technique:
-
Ultrasonic Power and Frequency: Both power and frequency affect the efficiency of cell wall disruption. These parameters must be optimized. For some flavonoids, a frequency of 60 kHz has been shown to be more effective than 20 kHz or 100 kHz[12].
-
Temperature Control: Ultrasonic baths can heat up during operation. This temperature increase can alter extraction efficiency or even degrade the target compound. Using a temperature-controlled bath is crucial for reproducibility.
-
Sample Position: The intensity of ultrasonic waves can vary within the bath. Ensure your extraction vessel is placed in a consistent location for every experiment.
Q: My Supercritical Fluid Extraction (SFE) is not yielding any this compound. A: This is a common issue when using pure supercritical CO₂.
-
Co-Solvent is Mandatory: Pure supercritical CO₂ lacks the polarity to efficiently extract flavonoids like this compound[2][9]. The addition of a polar co-solvent (modifier) such as ethanol or methanol is essential.
-
Co-Solvent Concentration: The concentration of the co-solvent is a key parameter to optimize. Yields tend to increase with co-solvent concentration up to a certain point (e.g., around 25% ethanol)[2][9][13].
-
Pressure and Temperature: These parameters control the density and solvent properties of the supercritical fluid. Optimal conditions for a related flavonoid, Glabridin, were found to be 40°C and 30 MPa[2][13].
Data on Extraction Parameters
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Effect of Different Solvents on Flavonoid Extraction Yield Data extracted from a study on Glabridin and Glycyrrhizic Acid (GA), which are co-extracted with this compound.
| Solvent | Glabridin Yield (mg/g) | GA Yield (mg/g) | Reference |
| Water | 0.18 | 2.44 | [14] |
| Methanol | 0.72 | 0.86 | [14] |
| Ethanol | 0.93 | 0.86 | [14] |
Observation: Ethanol and methanol are significantly more effective for extracting the less polar flavonoid (Glabridin), while water is more effective for the highly polar saponin (GA)[5][14].
Table 2: Effect of Ethanol/Water Ratio on Flavonoid Extraction Yield
| Ethanol:Water Ratio (v/v) | Glabridin Yield (mg/g) | GA Yield (mg/g) | Reference |
| 10:90 | 0.82 | 2.44 | [14] |
| 30:70 | 0.92 | 2.39 | [14][15] |
| 50:50 | 0.92 | 2.01 | [14] |
| 70:30 | 0.93 | 1.53 | [14] |
| 90:10 | 0.93 | 1.09 | [14] |
Observation: An ethanol/water ratio of 30:70 (v/v) provides an optimal balance for the simultaneous extraction of both glabridin and glycyrrhizic acid[15]. For selectively targeting this compound, higher ethanol concentrations (70% or more) are preferable.
Table 3: Comparison of Different Extraction Methods
| Method | Key Optimized Parameters | Yield/Purity Outcome | Reference |
| Dipping Extraction | Ethanol/Water (30:70), 50°C, 60 min | 0.92 mg/g Glabridin | [10][15] |
| Ultrasound-Assisted Extraction (UAE) | Choline chloride/lactic acid solvent | Higher GLA & ISL content than other methods | [16] |
| Supercritical Fluid Extraction (SFE) | 40°C, 30 MPa, CO₂ + 25% Ethanol | 6.2% Glabridin purity in crude extract | [2][13] |
| Microwave-Assisted Extraction (MAE) | 350 W, 38 min, Sample-Solvent Ratio 1:35 | Higher yield than conventional reflux | [17] |
Experimental Protocols & Visualizations
Protocol 1: Conventional Reflux Extraction
This method is a standard technique for obtaining a liposoluble extract rich in flavonoids.
-
Preparation: Air-dry and powder the licorice roots to a fine consistency.
-
Extraction: Add 100g of licorice powder to 800mL of 95% ethanol in a round-bottom flask[8].
-
Reflux: Heat the mixture to 85°C in a water bath and maintain reflux for 2 hours with constant stirring[8].
-
Filtration: Allow the mixture to cool, then filter the extract to separate the solid residue.
-
Repeat: Repeat the extraction process on the residue with fresh ethanol to maximize yield[8].
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the dry, crude extract[8].
Caption: Workflow for conventional reflux extraction of flavonoids.
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a green technology that yields high-purity extracts.
-
Preparation: Use dried, powdered licorice root.
-
SFE System Setup: Load the extraction vessel with the licorice powder.
-
Set Parameters:
-
Extraction: Run the extraction by pumping the supercritical fluid mixture through the vessel.
-
Separation: De-pressurize the fluid in a separator vessel. The drop in pressure causes the CO₂ to return to a gaseous state, precipitating the extracted compounds.
-
Collection: Collect the precipitated extract from the separator. The ethanol co-solvent may need to be evaporated separately.
Protocol 3: Purification by Column Chromatography
This protocol is for purifying the crude extract obtained from methods like reflux.
-
Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like petroleum ether or hexane[11].
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% petroleum ether). Gradually increase the solvent polarity by adding an increasing percentage of a more polar solvent like ethyl acetate or acetone[11].
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify which ones contain this compound[11].
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Caption: Troubleshooting flowchart for low this compound yield.
Caption: Mechanism of Ultrasound-Assisted Extraction (UAE).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2019229739A1 - Improved method for extracting licorice and such licorice extract - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. CN105777771A - Method for extracting and purifying glabridin from glycyrrhiza glabra residues - Google Patents [patents.google.com]
- 12. Ultrasound-assisted extraction of hesperidin from Penggan (Citrus reticulata) peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of glycyrrhizic acid and glabridin from licorice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits [mdpi.com]
Hispaglabridin A solubility issues and enhancement techniques
Welcome to the technical support center for Hispaglabridin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound and to provide guidance on effective enhancement techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental physicochemical properties of this compound?
A1: this compound is a prenylated isoflavan, a type of flavonoid found in plants like licorice (Glycyrrhiza glabra).[1][2] Its structure contributes to its lipophilic nature and, consequently, its poor solubility in aqueous solutions.[3] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₈O₄ | PubChem[1] |
| Molecular Weight | 392.5 g/mol | PubChem[1] |
| Chemical Class | Isoflavan, Flavonoid, Natural Product | PubChem[1] |
| Appearance | Crystalline solid (inferred from related compounds) | N/A |
| Predicted Nature | Lipophilic / Hydrophobic | Inferred from structure[3] |
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: Direct, quantitative solubility data for this compound is not widely published. However, based on its chemical structure and data from the closely related compound, Glabridin, a similar solubility profile is expected.[4] this compound is likely soluble in organic solvents but sparingly soluble in aqueous buffers.
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble (likely > 20 mg/mL) | Common stock solution solvent.[4] |
| Ethanol | Soluble (likely > 20 mg/mL) | Suitable for stock solutions.[4] |
| Dimethylformamide (DMF) | Soluble (likely > 30 mg/mL) | High solubility, useful for creating concentrated stocks.[4] |
| Methanol | Soluble | Often used in extraction and analytical procedures.[5] |
| Acetonitrile | Soluble | Common mobile phase component for HPLC analysis.[6][7] |
| Water / Aqueous Buffers (e.g., PBS) | Sparingly Soluble / Insoluble | This is the primary challenge for biological assays.[4] |
Q3: Troubleshooting: My this compound is precipitating in my aqueous cell culture medium. What can I do?
A3: This is a common issue when diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer or medium. The final concentration of the organic solvent is critical.
Immediate Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your medium is low, typically well below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Use a Co-solvent System: For maximum solubility in aqueous buffers, first dissolve this compound in a water-miscible organic solvent like DMF or DMSO, and then dilute this stock solution with the aqueous buffer of choice.[4]
-
pH Adjustment: As a flavonoid with phenolic hydroxyl groups, its solubility may be slightly increased at a higher pH. However, this must be compatible with your experimental conditions (e.g., cell viability).[8]
-
Gentle Warming & Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound, but be cautious of thermal degradation. Monitor for precipitation as the solution cools.
If these simple methods are insufficient, more advanced formulation techniques are necessary.
Caption: Initial troubleshooting workflow for precipitation issues.
Q4: How can I systematically enhance the aqueous solubility of this compound for research?
A4: Several established techniques can significantly improve the solubility and bioavailability of poorly soluble drugs like this compound.[9][10][11] The choice of method depends on the intended application (e.g., in vitro assay vs. in vivo animal study) and the desired final concentration.
Key Enhancement Strategies:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[12][13][14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[15][16][17]
-
Nanotechnology: Reducing particle size to the nanometer scale to increase surface area and dissolution rate (nanosuspensions) or encapsulating the drug in lipid-based carriers (liposomes, nanoemulsions).[18][19][20]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[21]
Caption: Decision workflow for selecting a solubility enhancement technique.
Experimental Protocols & Methodologies
Q5: How do I prepare a Cyclodextrin Inclusion Complex with this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which can encapsulate poorly soluble molecules like this compound, thereby increasing their aqueous solubility.[13][14][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[23]
Protocol: Kneading Method for this compound-HP-β-CD Complex
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (common starting ratios are 1:1 and 1:2). Calculate the required mass of each component.
-
Hydration of HP-β-CD: Place the accurately weighed HP-β-CD into a glass mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise and triturate to form a homogeneous paste.
-
Incorporation of Drug: Add the accurately weighed this compound to the paste in small portions while continuously triturating.
-
Kneading: Continue kneading the mixture for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the water/ethanol mixture to maintain a suitable consistency.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more sensitive applications.
-
Pulverization and Storage: Pulverize the dried complex into a fine powder using the mortar and pestle. Sieve the powder to ensure uniformity and store it in a desiccator.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Testing: Determine the aqueous solubility of the complex and compare it to that of the unformulated this compound using a validated analytical method (see Q8).
Caption: Encapsulation of this compound within a cyclodextrin host.
Q6: What is a Solid Dispersion and how can I prepare one for this compound?
A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[15] This technique can enhance solubility by reducing particle size to the molecular level and converting the drug from a crystalline to a more soluble amorphous form.[15][16]
Protocol: Solvent Evaporation Method for this compound Solid Dispersion
-
Component Selection: Choose a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a polyethylene glycol (PEG)). Select a volatile organic solvent (e.g., ethanol, methanol, or acetone) that dissolves both this compound and the chosen polymer.
-
Dissolution: Prepare a solution by dissolving both this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Ensure complete dissolution using a magnetic stirrer.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator (roto-vap). This process should be done under reduced pressure and at a controlled temperature (e.g., 40°C) to prevent degradation.
-
Final Drying: Once a solid film or mass is formed, transfer it to a vacuum oven and dry for 24 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Mill or grind the product into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the final product in an airtight container with a desiccant to prevent moisture absorption and potential recrystallization.
-
Evaluation: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using HPLC, DSC, and XRD.
Q7: Can nanotechnology be used to formulate this compound?
A7: Yes, nanotechnology offers powerful strategies for formulating lipophilic compounds like this compound. Two common approaches are nanosuspensions and liposomal delivery.
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[9][24] The dramatic increase in surface area significantly enhances the dissolution rate. Nanocrystals can be produced via wet media milling or high-pressure homogenization.[25]
-
Liposomal Delivery: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[19][26][27] For a lipophilic drug like this compound, it would partition into the lipid bilayer of the liposome, improving its stability and solubility in aqueous media.[28]
Protocol: Nanoprecipitation Method for this compound Nanosuspension
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., Eudragit® E PO) in a water-miscible organic solvent like methanol or acetone.[20]
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Kolliphor® P 188, a surfactant) in purified water.[20]
-
Nanoprecipitation: Inject the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid solvent diffusion will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the suspension using a rotary evaporator.
-
Lyophilization (Optional): To create a stable powder form, the nanosuspension can be freeze-dried (lyophilized), often with a cryoprotectant like trehalose to prevent particle aggregation.[25]
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Caption: this compound partitioned within a liposome's lipid bilayer.
Q8: How do I accurately measure the concentration of this compound to confirm solubility enhancement?
A8: A validated analytical method is crucial for quantifying solubility. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable method for flavonoids like this compound.[5][6][7]
Protocol: General RP-HPLC-UV Method for Quantification
-
Sample Preparation:
-
Prepare saturated solutions of your this compound formulations (and the raw material as a control) in the desired aqueous medium (e.g., water, PBS pH 7.4).
-
Equilibrate the solutions for 24-48 hours under constant agitation at a controlled temperature.
-
Filter the samples through a 0.22 or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any undissolved particles.
-
Dilute the clear filtrate with the mobile phase to a concentration within the calibration curve range.
-
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and water with 0.1% formic or acetic acid (Solvent A). A typical starting point could be 70:30 (B:A).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance between 200-400 nm. Flavonoids often have strong absorbance around 280 nm.[6][7]
-
Column Temperature: 30-40°C.[7]
-
-
Quantification:
-
Prepare a stock solution of pure this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples and use the calibration curve to determine the concentration of this compound in your saturated solutions. This value represents its enhanced solubility.
-
References
- 1. This compound | C25H28O4 | CID 442774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ddtjournal.com [ddtjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. oatext.com [oatext.com]
- 15. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 16. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. fujifilmpharma.com [fujifilmpharma.com]
- 20. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclodextrin inclusion complex of a multi-component natural product by hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 25. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 26. Liposomes in Drug Delivery: How It All Happened - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pharmaceutical liposomal delivery—specific considerations of innovation and challenges - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 28. preprints.org [preprints.org]
Hispaglabridin A Quantification by HPLC: A Technical Support Center
For researchers, scientists, and drug development professionals working with Hispaglabridin A, accurate quantification is crucial for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis of this prenylated isoflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
Q2: How should I prepare my sample for HPLC analysis?
A2: Sample preparation is critical for accurate quantification and to prevent column contamination. For plant extracts, a common procedure involves extraction with a suitable organic solvent like methanol or ethanol[1]. The extract should then be filtered through a 0.22 or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system. If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.
Q3: Where can I obtain a this compound analytical standard?
A3: Obtaining a certified reference standard is essential for accurate quantification. This compound standards may be available from commercial suppliers specializing in phytochemicals and analytical standards. Inquire with companies that provide reference standards for natural products and flavonoids.
Q4: What are the key validation parameters to consider for a this compound HPLC method?
A4: According to ICH guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC quantification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | This compound, being a phenolic compound, can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Using a low-acidity mobile phase (e.g., adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups and improve peak shape[1]. Employing an end-capped column is also recommended. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute the sample and re-inject. |
| Inappropriate Solvent for Sample Dissolution | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that ensures complete dissolution. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shapes. Flush the column with a strong solvent (e.g., isopropanol, followed by the mobile phase). If the problem persists, the column may need to be replaced. |
Problem 2: Baseline Noise or Drift
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed to prevent bubble formation in the detector. Use high-purity solvents and freshly prepared mobile phases. Inconsistent mixing of mobile phase components in a gradient run can also cause baseline drift. |
| Detector Lamp Issues | A deteriorating detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary. |
| Contaminated Flow Cell | Contaminants in the detector flow cell can cause baseline noise and spurious peaks. Flush the flow cell with a strong, HPLC-grade solvent. |
| Temperature Fluctuations | Ensure the column and mobile phase are at a stable temperature. Use a column oven to maintain a consistent temperature. |
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure accurate mixing of components. Evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention times. |
| Pump Malfunction | Inconsistent flow from the pump will lead to fluctuating retention times. Check for leaks in the pump and ensure proper check valve function. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. |
| Temperature Variations | As mentioned previously, temperature fluctuations can affect retention times. Maintain a stable column temperature using a column oven. |
Problem 4: Low Peak Area/Sensitivity
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Detection Wavelength | Ensure the UV detector is set to the wavelength of maximum absorbance for this compound (likely around 280 nm). A photodiode array (PDA) detector can be used to determine the optimal wavelength. |
| Sample Degradation | This compound may be susceptible to degradation under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). Prepare samples fresh and protect them from light. Information on the stability of this compound is limited, so it is crucial to perform stability studies. |
| Low Injection Volume or Concentration | Increase the injection volume or the concentration of the sample if it is within the linear range of the method. |
| Leak in the System | A leak in the flow path can lead to a loss of sample and a smaller peak area. Inspect all fittings and connections for leaks. |
Experimental Protocols
While a specific, validated HPLC protocol for this compound is not available, the following general protocol, based on methods for similar compounds, can be used as a starting point for method development.
Table 1: Suggested Starting HPLC Parameters for this compound Quantification
| Parameter | Suggested Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 80-30% B; 35-40 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting point, and optimization of the gradient, flow rate, and other parameters will likely be necessary to achieve optimal separation and peak shape for this compound in your specific sample matrix.
Visualizations
To aid in understanding the experimental workflow, a diagram illustrating the general process of HPLC analysis is provided below.
References
Stability of Hispaglabridin A in different solvents and pH
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Hispaglabridin A in various experimental conditions. Due to the limited availability of direct stability data for this compound, this guide leverages data from the closely related and structurally similar isoflavan, Glabridin, as a predictive reference. All quantitative data presented is representative and intended to guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other prenylated flavonoids, is susceptible to degradation under certain conditions. Factors such as pH, solvent polarity, light exposure, and temperature can significantly impact its stability. It is most stable in anhydrous aprotic solvents and at slightly acidic to neutral pH, protected from light.
Q2: Which solvents are recommended for storing this compound?
A2: For short-term storage, anhydrous ethanol, methanol, or dimethyl sulfoxide (DMSO) are suitable. For long-term storage, it is recommended to store this compound as a dry powder at -20°C or below, protected from light and moisture.
Q3: How does pH affect the stability of this compound?
A3: this compound is expected to show increased degradation in alkaline conditions. The phenolic hydroxyl groups in its structure are prone to oxidation, a process that is accelerated at higher pH. It is advisable to maintain a pH below 7.5 for aqueous solutions.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented, degradation of similar flavonoids often involves oxidation of the phenolic rings and potential cleavage of the heterocyclic ring, leading to a loss of biological activity.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing a method that can separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Degradation of this compound in the cell culture medium. | Prepare fresh stock solutions. Minimize the exposure of the compound to the medium before and during the experiment. Consider using a medium with a pH closer to neutral. |
| Discoloration of this compound solution. | Oxidation of the compound. | Store solutions protected from light. Purge stock solutions with an inert gas like nitrogen or argon before sealing and storing. Prepare fresh solutions for critical experiments. |
| Inconsistent results between experimental replicates. | Inconsistent storage or handling of this compound stock solutions. | Ensure all aliquots are stored under the same conditions. Avoid repeated freeze-thaw cycles. Use a consistent solvent and concentration for all experiments. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | Confirm the identity of the new peaks using mass spectrometry (MS). Review the storage and handling procedures. Conduct a forced degradation study to identify potential degradation products. |
Quantitative Stability Data (Representative Data Based on Glabridin)
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.
| Solvent | % Remaining this compound (24h) | % Remaining this compound (48h) |
| DMSO | 98.5 | 96.8 |
| Ethanol | 97.2 | 94.5 |
| Methanol | 96.8 | 93.2 |
| Acetonitrile | 98.1 | 95.9 |
| PBS (pH 7.4) | 85.3 | 72.1 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C over 24 hours.
| pH | % Remaining this compound |
| 5.0 | 95.2 |
| 6.0 | 93.8 |
| 7.0 | 90.1 |
| 7.4 | 85.3 |
| 8.0 | 70.5 |
| 9.0 | 55.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment using HPLC
-
Sample Preparation: Prepare solutions of this compound in the desired solvents or pH buffers at a known concentration.
-
Incubation: Incubate the samples under the desired conditions (e.g., specific temperature, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each sample.
-
Quenching (if necessary): If the degradation is rapid, quench the reaction by diluting the aliquot in a cold, stable solvent (e.g., acetonitrile).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Quantification: Determine the peak area of this compound at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Postulated inhibitory effect on the FoxO1 signaling pathway.
Technical Support Center: Overcoming Low Bioavailability of Hispaglabridin A in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of Hispaglabridin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a prenylated flavonoid compound isolated from licorice (Glycyrrhiza glabra).[1] Like many other naturally derived compounds, it is lipophilic, which often leads to poor aqueous solubility. This low solubility is a primary reason for its presumed low oral bioavailability, limiting its systemic exposure and potential therapeutic efficacy in in vivo models. While direct studies on this compound's bioavailability are limited, related compounds from licorice, such as Glabridin, also exhibit poor oral absorption.[2]
Q2: What are the main factors contributing to the low oral bioavailability of lipophilic compounds like this compound?
A2: The primary factors include:
-
Poor aqueous solubility: Limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.
-
First-pass metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.[3]
-
Efflux by transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing its net absorption.
-
Instability in the gastrointestinal tract: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.[2]
Q3: Are there any known signaling pathways affected by this compound or related compounds?
A3: While specific signaling pathways for this compound are not well-documented, research on the related compound Hispaglabridin B has shown that it can inhibit the Forkhead box O1 (FoxO1) signaling pathway, which is involved in protein catabolism.[4][5] Another related compound, Glabridin, has been shown to modulate several pathways, including the ErbB and VEGF signaling pathways.[1] It is plausible that this compound may interact with similar pathways.
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility and dissolution rate in the gastrointestinal tract.
Troubleshooting Strategies:
-
Particle Size Reduction:
-
Formulation with Solubilizing Agents:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can prevent crystallization and maintain a supersaturated state in the gut, driving absorption.[7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state and facilitating lymphatic uptake, which can bypass first-pass metabolism.[8][9]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, increasing its solubility in aqueous environments.[8]
-
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated (Suspension) | 50 ± 12 | 4.0 ± 1.5 | 250 ± 60 | 100 |
| Micronized Suspension | 120 ± 25 | 2.5 ± 0.8 | 750 ± 150 | 300 |
| Amorphous Solid Dispersion | 350 ± 70 | 1.5 ± 0.5 | 2100 ± 420 | 840 |
| SEDDS | 600 ± 110 | 1.0 ± 0.3 | 4200 ± 800 | 1680 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Issue 2: Evidence of significant first-pass metabolism.
Possible Cause: Extensive metabolism of this compound in the liver and/or intestinal wall.
Troubleshooting Strategies:
-
Inhibition of Metabolic Enzymes:
-
Co-administration with known inhibitors of cytochrome P450 enzymes (e.g., piperine) can reduce first-pass metabolism. However, this approach requires careful investigation to avoid potential drug-drug interactions.
-
-
Prodrug Approach:
-
Chemically modifying this compound to create a prodrug can mask the sites susceptible to metabolism. The prodrug is then converted to the active compound in vivo.[10]
-
-
Alternative Routes of Administration:
-
Routes that bypass the liver, such as intravenous, transdermal, or nasal administration, can be explored to determine the true systemic exposure and therapeutic potential.[11]
-
Table 2: Hypothetical Metabolite Profile of this compound in Rat Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) | Proposed Metabolic Reaction |
| M1 | 150 ± 30 | Mono-hydroxylation |
| M2 | 85 ± 15 | O-demethylation |
| M3 | 40 ± 8 | Glucuronidation |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To enhance the dissolution rate and oral absorption of this compound.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Characterize the ASD for its amorphous nature using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Perform in vitro dissolution studies to compare the release profile of the ASD with that of the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., suspension, ASD, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation orally at a specific dose (e.g., 50 mg/kg).
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Postulated inhibitory effect of Hispaglabridin B on the FoxO1 signaling pathway, a potential target for this compound.[4][5]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein-energy wasting by inhibiting forkhead box O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement in the bioavailability of poorly absorbed glycyrrhizin via various non-vascular administration routes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Hispaglabridin A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling Hispaglabridin A to minimize degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often to a darker or yellowish hue, is a common indicator of degradation. This is likely due to oxidation or photodegradation. Phenolic compounds, including isoflavans like this compound, are susceptible to degradation when exposed to light, oxygen, and certain pH conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Check Solvent: If in solution, the choice of solvent can impact stability. Prepare fresh solutions for critical experiments and avoid long-term storage in solution, especially in aqueous buffers. For aqueous solutions, we do not recommend storing for more than one day.[1]
-
pH of Solution: If your solution is buffered, verify the pH. Alkaline conditions (pH > 7) can accelerate the degradation of related isoflavonoids.[2][3]
Q2: I am observing a loss of biological activity in my experiments with stored this compound. Could this be due to degradation?
Yes, degradation of this compound can lead to a loss of its biological activity. The therapeutic effects of many flavonoids are linked to their specific chemical structure, and any alteration through degradation can diminish or eliminate their efficacy.
Troubleshooting Steps:
-
Confirm Compound Integrity: Before conducting biological assays, it is advisable to check the purity of your this compound stock using an analytical technique like HPLC. This will help you correlate the observed biological effect with the concentration of the intact compound.
-
Use Freshly Prepared Solutions: For all biological experiments, it is best practice to use freshly prepared solutions of this compound from a solid stock that has been stored under optimal conditions.
Q3: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a dark, dry, and low-oxygen environment.[2]
Recommended Storage Protocol:
-
Container: Use an amber glass vial or a container wrapped in aluminum foil to protect from light.
-
Atmosphere: If possible, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Temperature: Store at -20°C for long-term stability.[1]
-
Humidity: Keep in a desiccated environment to minimize moisture exposure.
Q4: How does pH affect the stability of this compound in solution?
While specific data for this compound is limited, studies on the related isoflavan, Glabridin, and other isoflavones show that they are generally more stable in neutral to acidic conditions and are unstable under basic (alkaline) conditions (pH > 7).[2][3] Degradation is significantly accelerated at higher pH values.
Q5: Is this compound sensitive to light?
Yes, like many phenolic compounds, this compound is expected to be sensitive to light.[2] Exposure to natural or artificial light, especially UV radiation, can induce photodegradation.
Preventative Measures:
-
Always work with this compound solutions in a dimly lit area or use amber-colored labware.
-
Store solid compound and solutions in light-protecting containers.
Factors Affecting this compound Stability
The stability of this compound is influenced by several environmental factors. The following table summarizes these factors, their potential effects, and recommended mitigation strategies, based on data from structurally similar compounds like Glabridin and other isoflavonoids.
| Factor | Potential Effect on this compound | Mitigation Strategy |
| Temperature | Degradation accelerates at temperatures above 60°C.[2] | Store solid compound at -20°C for long-term storage. Avoid repeated freeze-thaw cycles of solutions. |
| Light | Exposure to UV and natural light can cause significant degradation.[2] | Store in amber vials or light-blocking containers. Minimize exposure to light during experiments. |
| pH | Stable in neutral to acidic conditions. Significant degradation occurs in alkaline (basic) solutions (pH > 7).[2][3] | Maintain solutions at a neutral or slightly acidic pH. Avoid alkaline buffers for storage. |
| Oxygen/Oxidation | Susceptible to oxidation due to its phenolic hydroxyl groups. | Store under an inert atmosphere (argon or nitrogen). Use degassed solvents for preparing solutions. |
| Humidity | Moisture can promote degradation, especially in the solid state. | Store in a desiccator. Ensure the compound is dry before sealing the container. |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Materials and Equipment:
-
This compound (solid)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Temperature-controlled incubator or water bath
-
Light chamber with controlled UV and visible light output
-
Amber and clear glass vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
3. Experimental Conditions (Example Stress Studies):
-
Thermal Stability:
-
Pipette the stock solution into several vials. Evaporate the solvent to obtain a dry film or use the solid compound directly.
-
Place vials in incubators at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature, reconstitute the compound in the mobile phase to a known concentration, and analyze by HPLC.
-
-
pH Stability:
-
Dilute the stock solution in buffers of different pH values (e.g., 4, 7, 9).
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time intervals, take an aliquot from each solution, neutralize if necessary, and analyze by HPLC.
-
-
Photostability:
-
Prepare solutions of this compound in a suitable solvent in both clear and amber vials.
-
Expose the clear vials to a controlled light source (e.g., a photostability chamber). Wrap the amber vials in foil to serve as dark controls.
-
At set time points, analyze the solutions from both light-exposed and dark control vials by HPLC.
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like formic or acetic acid to improve peak shape) is a common starting point for flavonoid analysis.
-
Detection: Monitor the elution profile at the λmax of this compound (can be determined using a UV-Vis spectrophotometer). For the related compound Glabridin, detection is often performed around 280 nm.[1]
-
Quantification: The degradation of this compound is determined by the decrease in the peak area of the parent compound over time compared to the initial time point or the control sample.
Visualizing Degradation Factors
The following diagram illustrates the key factors that can lead to the degradation of this compound.
Caption: Factors contributing to the degradation of this compound.
References
Technical Support Center: Optimizing Hispaglabridin A Chromatography
Welcome to the technical support center for the chromatographic analysis of Hispaglabridin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the peak resolution of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the peak resolution of this compound in HPLC?
A1: The resolution of this compound in High-Performance Liquid Chromatography (HPLC) is primarily influenced by three main factors:
-
Efficiency (N): This relates to the narrowness of the peaks. It can be improved by using columns with smaller particle sizes, longer column lengths, and optimizing the flow rate.[1][2][3]
-
Selectivity (α): This is the ability of the chromatographic system to distinguish between this compound and other components in the sample. It is most effectively manipulated by changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry.[1][4]
-
Retention Factor (k'): This represents how long this compound is retained on the column. Adjusting the mobile phase strength (the proportion of organic solvent) is the primary way to control the retention factor.[1][4]
Q2: I am observing significant peak tailing for my this compound peak. What are the common causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[5] For a compound like this compound, which has phenolic hydroxyl groups, this can be due to secondary interactions with the stationary phase.
-
Cause: Interaction with residual silanol groups on the silica-based stationary phase is a primary cause of tailing for polar and basic compounds.[6][7][8]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase by adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) can suppress the ionization of silanol groups, thereby reducing these secondary interactions and improving peak shape.[9][10]
-
Solution 2: Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column can minimize the number of available free silanol groups, leading to more symmetrical peaks.[7][8]
-
Solution 3: Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[7]
Q3: My this compound peak is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. To improve the separation (increase resolution), you can manipulate the selectivity and efficiency of your method.
-
Strategy 1: Modify the Mobile Phase:
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile, or vice versa, can alter the selectivity and improve separation.[1] Acetonitrile generally has a higher elution strength and can provide different selectivity for flavonoids.[11]
-
Adjust the Isocratic Composition or Gradient Slope: In isocratic elution, finely adjusting the ratio of organic solvent to water can improve resolution. In gradient elution, a shallower gradient can increase the separation between closely eluting peaks.
-
-
Strategy 2: Change the Column:
-
Different Stationary Phase: If working with a standard C18 column, switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, can offer different selectivities.[3]
-
Column with Smaller Particles: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) will increase efficiency and can resolve closely eluting peaks.[2][3]
-
-
Strategy 3: Adjust the Temperature: Optimizing the column temperature can influence selectivity. For flavonoids, temperatures around 40°C have been shown to improve separation.[11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Problem 1: Poor Peak Resolution (Rs < 1.5)
Initial Assessment:
Caption: Initial assessment of poor peak resolution.
Troubleshooting Workflows:
Workflow 1.1: Improving Peak Shape (Addressing Broad Peaks)
If your peaks are broad, it indicates low column efficiency. Follow these steps to sharpen your peaks.
Caption: Troubleshooting workflow for broad peaks.
Workflow 1.2: Enhancing Separation (Addressing Overlapping Peaks)
If peaks are sharp but overlapping, the issue lies with the selectivity of your system.
Caption: Troubleshooting workflow for overlapping peaks.
Workflow 1.3: Optimizing Retention Time
If the retention time is too short or too long, it can negatively impact resolution.
Caption: Troubleshooting workflow for suboptimal retention time.
Experimental Protocols
Below are detailed methodologies for experiments that can be performed to improve the peak resolution of this compound. These are based on established methods for the analysis of the structurally related compound, Glabridin, and general principles of flavonoid chromatography.
Protocol 1: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic with 60% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Optimization Steps:
-
Step 1 (pH Effect): Prepare mobile phase A with different concentrations of formic acid (e.g., 0.05%, 0.2%) or switch to acetic acid (0.2%) to observe the effect on peak shape and retention.
-
Step 2 (Organic Solvent Effect): Replace acetonitrile (Mobile Phase B) with methanol and run the initial isocratic conditions. Compare the selectivity and resolution.
-
Step 3 (Gradient Elution): If co-elution is persistent, develop a linear gradient. For example, start with 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
-
Protocol 2: Temperature Optimization
-
Using the optimized mobile phase from Protocol 1.
-
Set the column temperature to 25°C and inject the sample.
-
Increase the temperature in increments of 5°C (e.g., 30°C, 35°C, 40°C, 45°C) and inject the sample at each temperature.
-
Monitor the retention time, resolution, and peak shape at each temperature to determine the optimal setting. Increasing temperature generally decreases retention time and can improve peak shape by reducing mobile phase viscosity.[12] For some flavonoids, an elevated temperature of around 40°C has been shown to be optimal.[9][11]
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on the resolution of this compound. This data is compiled from general chromatographic principles and studies on related flavonoids.
Table 1: Effect of Mobile Phase Composition on Peak Characteristics
| Mobile Phase Composition | Expected Effect on this compound Peak | Rationale |
| Increase % Acetonitrile | Decreased Retention Time, Potentially Sharper Peak | Increases the elution strength of the mobile phase. |
| Decrease % Acetonitrile | Increased Retention Time, Potential for Improved Resolution | Decreases the elution strength, allowing for more interaction with the stationary phase.[1] |
| Acetonitrile vs. Methanol | Change in Selectivity and Resolution | Different solvents provide different selectivities for closely eluting compounds.[1] Acetonitrile is often preferred for flavonoids.[11] |
| Addition of 0.1% Formic Acid | Improved Peak Symmetry (Reduced Tailing) | Suppresses the ionization of residual silanol groups on the stationary phase.[9] |
Table 2: Effect of Other Chromatographic Parameters on Peak Resolution
| Parameter | Change | Expected Effect on this compound Resolution | Rationale |
| Flow Rate | Decrease | May Improve Resolution | Allows more time for equilibrium between the mobile and stationary phases, increasing efficiency.[12][13] |
| Column Temperature | Increase (e.g., to 40°C) | May Improve Resolution and Peak Shape | Reduces mobile phase viscosity, improving mass transfer. Can also alter selectivity.[11][12] |
| Column Particle Size | Decrease (e.g., 5 µm to 3 µm or <2 µm) | Significant Improvement in Resolution | Smaller particles lead to higher column efficiency and sharper peaks.[2] |
| Column Length | Increase | Improved Resolution | A longer column provides more theoretical plates, enhancing separation.[3] |
References
- 1. Development and Validation of HPLC and HPTLC Methods for Estimation of Glabridin in Extracts of Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hispaglabridin B, a constituent of liquorice identified by a bioinformatics and machine learning approach, relieves protein‐energy wasting by inhibiting forkhead box O1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijesrr.org [ijesrr.org]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ddtjournal.com [ddtjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]
Technical Support Center: Analysis of Hispaglabridin A in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of Hispaglabridin A from complex biological samples using LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues related to matrix effects in a question-and-answer format, offering specific solutions to improve analytical accuracy and precision.
Question 1: I am observing significant ion suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.
Potential Causes:
-
Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of salts from the sample or buffers used during preparation can reduce ionization efficiency.
-
Other Endogenous Molecules: Other small molecules, peptides, and metabolites can also co-elute and interfere with the analysis.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For this compound, a C8 or C18 reversed-phase SPE cartridge can be used to retain the analyte while washing away polar interferences like salts.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to partition this compound into an organic solvent, leaving behind many interfering substances in the aqueous phase.
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecules compared to SPE or LLE.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Gradient Elution: Optimize the mobile phase gradient to achieve better resolution between the analyte and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification. While a specific SIL-IS for this compound may not be readily available, a deuterated or 13C-labeled analog of a structurally similar flavonoid like glabridin could be a suitable alternative.
-
Dilute the Sample: If the signal intensity is sufficient, diluting the sample extract can reduce the concentration of interfering matrix components.
Question 2: My results for this compound show poor reproducibility between different batches of plasma. What could be the reason?
Answer:
Poor reproducibility between different lots of a biological matrix is known as a relative matrix effect. This indicates that the extent of ion suppression or enhancement varies from one sample source to another.
Potential Causes:
-
Inter-individual Variability: The composition of plasma can vary significantly between individuals due to factors like diet, genetics, and health status.
-
Sample Collection and Handling: Differences in anticoagulants, storage conditions, or freeze-thaw cycles can alter the sample matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effect Across Multiple Lots: During method validation, it is crucial to assess the matrix effect using at least six different sources of the biological matrix.
-
Implement a Robust Sample Preparation Method: A highly efficient and consistent sample cleanup procedure, such as a well-optimized SPE protocol, can minimize the variability between different matrix lots.
-
Utilize a Co-eluting Internal Standard: As mentioned previously, a SIL-IS is the best approach to correct for these variations. A structural analog internal standard that closely co-elutes with this compound can also be effective.
Question 3: I am not sure if I have a matrix effect. How can I qualitatively and quantitatively assess it?
Answer:
Assessing matrix effects is a critical step in bioanalytical method development and validation.
Qualitative Assessment:
-
Post-Column Infusion: This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
Quantitative Assessment:
-
Post-Extraction Spike Method: This is the most common method for quantifying matrix effects. It involves comparing the peak area of an analyte spiked into an extracted blank matrix (Set B) with the peak area of the same analyte in a neat solution (Set A). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing this compound in plasma?
A1: Solid-Phase Extraction (SPE) with a C8 or C18 sorbent is generally considered the most effective technique for extracting this compound and other flavonoids from plasma. It provides excellent cleanup, removing phospholipids and other interfering substances, leading to reduced matrix effects and improved sensitivity.
Q2: What type of internal standard should I use for this compound quantification?
A2: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound. If this is not commercially available, a SIL-IS of a closely related compound like glabridin would be the next best choice. If a SIL-IS is not feasible, a structural analog that has similar chromatographic behavior and ionization properties can be used, though it may not compensate for matrix effects as effectively.
Q3: Can I use protein precipitation for sample cleanup?
A3: While protein precipitation is a simple and fast method, it is often insufficient for removing all interfering components, especially phospholipids, which can cause significant ion suppression. For sensitive and robust analysis of this compound, more rigorous cleanup methods like SPE or LLE are recommended.
Q4: How can I minimize matrix effects during method development?
A4: To minimize matrix effects, focus on optimizing both the sample preparation and the chromatographic separation. A selective sample preparation method will remove a significant portion of interfering components. Further optimization of the LC method to separate this compound from any remaining matrix components will also reduce ion suppression or enhancement.
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for glabridin, a structurally similar compound, and is suitable for the extraction of this compound from plasma.
Materials:
-
C8 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) working solution (e.g., deuterated glabridin in methanol)
-
Plasma samples
Procedure:
-
Conditioning: Condition the C8 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the IS working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (To be determined by direct infusion of a standard)
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion (To be determined by direct infusion of the IS)
-
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: -4500 V
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for prenylated flavonoids, adapted from a study on beer analysis, which can serve as a reference for expected performance in complex matrices. While the matrix is different, the data provides a useful benchmark.
Table 1: Recovery and Matrix Effect Data for Prenylated Flavonoids
| Compound | Spiked Concentration (µg/L) | Recovery (%) | Matrix Effect (%) |
| Low QC | |||
| Prenylated Flavonoid 1 | 5 | 92.5 | -8.2 |
| Prenylated Flavonoid 2 | 5 | 88.9 | -11.5 |
| Mid QC | |||
| Prenylated Flavonoid 1 | 50 | 95.1 | -5.6 |
| Prenylated Flavonoid 2 | 50 | 91.3 | -9.1 |
| High QC | |||
| Prenylated Flavonoid 1 | 500 | 98.2 | -2.3 |
| Prenylated Flavonoid 2 | 500 | 96.7 | -4.8 |
Note: Data adapted from a study in a different matrix and should be considered as a guideline. Actual values for this compound in biological matrices must be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
Hispaglabridin A Bioassays: Technical Support Center for Cell Culture Contamination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address cell culture contamination issues that may arise during bioassays involving Hispaglabridin A. Maintaining cell culture integrity is paramount for obtaining reliable and reproducible data in drug development. This resource offers structured information to help you identify, resolve, and prevent contamination in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding cell culture contamination in the context of this compound bioassays.
Q1: What are the most common types of contaminants I might encounter in my cell cultures for this compound bioassays?
A1: The most common biological contaminants in cell culture are bacteria, fungi (including yeast and mold), mycoplasma, and viruses.[1][2][3] Cross-contamination with other cell lines is also a significant concern.[1] These contaminants can be introduced through various sources, including laboratory personnel, unfiltered air, contaminated reagents, and equipment.[4][5]
Q2: How can I visually identify contamination in my cell cultures?
A2: Visual identification depends on the type of contaminant:
-
Bacteria: Often cause a sudden drop in pH (media turns yellow), and the culture medium appears cloudy or turbid. Under a microscope, you may see small, motile, granular particles between your cells.[6]
-
Fungi (Yeast and Mold): Yeast contamination may initially cause little change, but the medium will become turbid and the pH may increase as the contamination progresses.[2] Molds often appear as filamentous structures (hyphae) floating in the culture medium, sometimes forming visible colonies.[3]
-
Mycoplasma: Mycoplasma is often not visible by standard light microscopy and does not typically cause turbidity or pH changes in the early stages, making it a particularly insidious contaminant.[2][7] Signs of mycoplasma contamination can be subtle, such as changes in cell growth rates or morphology.[1]
Q3: Can contamination affect the results of my this compound bioassays?
A3: Yes, absolutely. Contamination can significantly impact your bioassay results in several ways:
-
Altered Cellular Physiology: Contaminants compete for nutrients, secrete metabolic byproducts, and can induce inflammatory or stress responses in the cells.[8] This can alter the very signaling pathways you aim to study with this compound, such as the mTOR, NF-κB, or MAPK pathways.[4][6]
-
Interference with Assay Reagents: Microbial enzymes can degrade assay reagents or the compound being tested.
-
Direct Effects on Assay Readouts: Contaminants can directly interfere with assay signals. For example, some bacteria can produce their own luciferase, which would interfere with a luciferase-based reporter assay for NF-κB activation.[9][10] Mycoplasma has been shown to possess antioxidant activity, which could interfere with antioxidant assays.[10]
Q4: What is the best way to confirm a suspected contamination?
A4: While visual inspection is a first step, definitive identification requires specific detection methods:
-
Bacterial and Fungal Contamination: Can be confirmed by culturing a sample of the media on agar plates. Gram staining can help identify the type of bacteria.[9]
-
Mycoplasma Contamination: Requires specific detection kits, which are commonly based on PCR, ELISA, or fluorescent staining of DNA.[2][9] Routine testing for mycoplasma is highly recommended.[1]
-
Viral Contamination: Detection is more complex and may require techniques like PCR, ELISA, or electron microscopy.[2]
Q5: Should I try to salvage a contaminated culture?
A5: In most cases, it is best to discard contaminated cultures to prevent the spread of contamination to other cell lines in the laboratory.[5] For irreplaceable cultures, decontamination with high concentrations of antibiotics or antimycotics may be attempted, but this carries the risk of developing antibiotic-resistant strains and can be toxic to the cells.[6]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common contamination issues encountered during this compound bioassays.
Guide 1: Unexpected Results in an NF-κB Reporter Assay
Problem: You are performing an NF-κB luciferase reporter assay to assess the anti-inflammatory effects of this compound, but you observe inconsistent or unexpectedly high/low luciferase activity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Bacterial Contamination | 1. Visually inspect the culture for turbidity and pH change (yellowing of media). 2. Examine a sample under a microscope for motile bacteria. 3. Perform a Gram stain on a culture sample. 4. If contamination is confirmed, discard the culture and decontaminate the incubator and biosafety cabinet. | Healthy, uncontaminated cells will show consistent and expected luciferase activity in response to stimuli and this compound treatment. |
| Mycoplasma Contamination | 1. Use a PCR-based or fluorescent mycoplasma detection kit to test the cell line. 2. If positive, discard the culture and all related reagents. 3. Treat the incubator and biosafety cabinet with a mycoplasma-specific disinfectant. | Mycoplasma-free cells will provide reliable and reproducible results. Mycoplasma can activate the NF-κB pathway, leading to high background signals.[6] |
| Cross-Contamination with another Cell Line | 1. Perform cell line authentication using Short Tandem Repeat (STR) analysis. | Confirmation of the correct cell line identity ensures that the observed results are relevant to the intended biological system. |
| Reagent Contamination | 1. Test individual reagents (e.g., media, serum, this compound stock) for contamination by plating on agar. 2. Filter-sterilize all prepared solutions. | Using sterile reagents will prevent the introduction of contaminants that can interfere with the assay. |
Guide 2: Inconsistent Readings in an Antioxidant Capacity Assay (e.g., DPPH or ABTS)
Problem: You are evaluating the antioxidant potential of this compound using a colorimetric assay (DPPH or ABTS), but the absorbance readings are erratic or show high background.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Fungal (Yeast/Mold) Contamination | 1. Visually inspect the culture for turbidity or filamentous growth. 2. Examine a sample under a microscope for yeast budding or mold hyphae. 3. If contamination is present, discard the culture and thoroughly clean the work area. | Uncontaminated cultures will provide a stable baseline for absorbance readings. Fungal pigments can interfere with colorimetric assays.[11] |
| Mycoplasma Contamination | 1. Test the cell culture for mycoplasma using a dedicated detection kit. Mycoplasma species have been shown to have their own antioxidant capacity, which can interfere with the assay.[10] 2. If positive, discard the culture and decontaminate. | Removal of mycoplasma will eliminate a source of confounding antioxidant activity, leading to more accurate measurements of this compound's effects. |
| Chemical Contamination | 1. Ensure all glassware and plasticware are properly rinsed and free of detergents or other residues. 2. Use high-purity water and reagents. | Clean labware and high-quality reagents will minimize chemical interference that can affect the colorimetric reaction. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound bioassays that are often affected by contamination.
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is designed to measure the activation of the NF-κB signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
This compound
-
Dual-luciferase reporter assay system
-
Opaque, flat-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[12]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of LPS or TNF-α for 6-8 hours to induce NF-κB activation.[4]
-
Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.[12]
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the firefly luminescence. Then, add the Stop & Glo® reagent and measure the Renilla luminescence using a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of a substance.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound
-
Ascorbic acid or Trolox (as a positive control)
-
Methanol
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions. Prepare similar dilutions of the positive control.[13]
-
Reaction Mixture: In a 96-well plate, add a specific volume of each this compound dilution or control to the wells. Then, add the DPPH solution to each well.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined.
Section 4: Visualizing Contamination Effects and this compound Pathways
This section provides diagrams to visualize the logical relationships in troubleshooting and the potential signaling pathways affected by this compound and contamination.
Diagram 1: Troubleshooting Workflow for Contaminated Bioassays
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Mycoplasma Contamination upon the Ability to Form Bioengineered 3D Kidney Cysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. [PDF] The chemistry behind antioxidant capacity assays. | Semantic Scholar [semanticscholar.org]
- 6. Potential problems inherent in cell based stable NF-kappaB–GFP reporter systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative and highly sensitive luciferase-based assay for bacterial toxins that inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. scielo.br [scielo.br]
- 12. bowdish.ca [bowdish.ca]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Hispaglabridin A vs. Glabridin: A Comparative Analysis of Biological Activities
A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and antioxidant properties of two prominent isoflavonoids from Glycyrrhiza glabra.
Hispaglabridin A and Glabridin, two isoflavonoid compounds extracted from the root of the licorice plant (Glycyrrhiza glabra), have garnered significant attention in the scientific community for their diverse pharmacological effects. While both compounds share a common origin, their distinct structural nuances translate into varying degrees of biological activity. This guide provides a comparative overview of their anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data, to aid researchers and professionals in drug discovery and development.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the quantitative data available for the biological activities of this compound and Glabridin. It is important to note that the data presented has been compiled from various studies, and direct comparative experiments under identical conditions are limited.
Table 1: Comparative Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Glabridin | MKN-45 | Human Gastric Cancer | - | [1] |
| Glabridin | A549 | Human Non-small Cell Lung Cancer | - | [2] |
| Glabridin | SK-BR-3 | Human Breast Cancer | - | [2] |
| Glabridin | HCT116 | Human Colon Cancer | >100 µM | [3] |
| Glabridin | MCF7 | Human Breast Cancer | 56.10 (±2.38) μg/mL | [3] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| Glabridin | Cyclooxygenase (COX) activity | Inhibition observed at 6.25 µg/ml | [4] |
| Glabridin | Nitric Oxide (NO) production in LPS-stimulated RAW264.7 cells | 33% decrease at 10 µg/mL | [5] |
| Glabridin | Interleukin 1β (IL-1β) production in LPS-stimulated RAW264.7 cells | IC50 = 30.8 μM | [5] |
| Glabridin | Prostaglandin E2 (PGE2) expression in murine macrophages J774A.1 | IC50 = 11 μM | [5] |
| Glabridin | Thromboxane B2 (TXB2) expression in murine macrophages J774A.1 | IC50 = 11.3 μM | [5] |
| Glabridin | Leukotriene B4 (LTB4) expression in human neutrophil HL-60 cells | IC50 = 5.3 μM | [5] |
Direct experimental data for the anti-inflammatory activity of this compound was not found in the reviewed literature.
Table 3: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| This compound | NADH-dependent mitochondrial lipid peroxidation | 4.9 μM | |
| This compound | L-Ascorbic acid-induced peroxidation | 1.7 μM | |
| Glabridin | LDL oxidation (AAPH-induced) | 55-80% inhibition at 30 µM | [5] |
| Glabridin | LDL oxidation (Cu2+-induced) | 73-94% inhibition at 30 µM | [5] |
A computational study assessing the antioxidant potential of various compounds from Glycyrrhiza glabra suggested that this compound has a higher radical scavenging activity compared to Glabridin.
Anticancer Activity: A Closer Look
Glabridin has demonstrated notable antitumor activity across various cancer cell lines.[2] It has been shown to modulate key signaling pathways involved in cancer cell proliferation, apoptosis, metastasis, and invasion.[2] For instance, Glabridin can inhibit the FAK/Src and PI3K-Akt-mTOR signaling pathways, which are crucial for tumor growth and survival.[2] In human gastric cancer cells (MKN-45), Glabridin, alone or in combination with 5-fluorouracil, has been found to inhibit cell proliferation and invasion while promoting apoptosis.[1] Its cytotoxic effects are dose- and cell-type dependent, with IC50 values varying across different cancer cell lines.[2]
While specific experimental data on the anticancer effects of this compound is scarce, its potent antioxidant properties suggest a potential role in mitigating oxidative stress, a key factor in carcinogenesis. Further research is warranted to elucidate the direct anticancer potential of this compound.
Anti-inflammatory Properties: Mechanisms of Action
Glabridin exhibits significant anti-inflammatory effects by targeting various inflammatory mediators and pathways.[5][6] It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophages.[5] Furthermore, Glabridin can suppress the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and enzymes like cyclooxygenase (COX), which are central to the inflammatory cascade.[4][5] The anti-inflammatory actions of Glabridin are attributed to its ability to modulate signaling pathways like NF-κB, a master regulator of inflammation.[5]
Information regarding the specific anti-inflammatory mechanisms of this compound is not as well-documented as that of Glabridin. However, its antioxidant capacity likely contributes to its anti-inflammatory potential by reducing oxidative stress, which is a known trigger of inflammation.
Antioxidant Capacity: Scavenging Free Radicals
Both this compound and Glabridin are recognized for their antioxidant properties. This compound has been shown to be a potent inhibitor of lipid peroxidation in mitochondria.
Glabridin also demonstrates strong antioxidant activity, particularly in preventing the oxidation of low-density lipoprotein (LDL), a critical step in the development of atherosclerosis.[5] It effectively scavenges free radicals and protects against oxidative damage.[7] A computational analysis of compounds from Glycyrrhiza glabra indicated that this compound possesses a greater radical scavenging potential than Glabridin.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activities discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10³ cells per well and incubate for 24 hours in a humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of the test compounds (e.g., Glabridin or this compound) ranging from 25 to 200 µM for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate at 37°C for 3 hours.[8]
-
Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.
Note: Some flavonoids can directly reduce MTT in the absence of cells, which can interfere with the assay results. It is advisable to run parallel experiments without cells to account for any direct reduction of MTT by the test compounds.[10][11]
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[12]
-
Sample Preparation: Prepare various concentrations of the test compounds (this compound or Glabridin) and a positive control (e.g., ascorbic acid) in a suitable solvent.[12]
-
Reaction Mixture: Mix 100 µL of the test compound solution with 100 µL of the DPPH solution in a 96-well plate.[13]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12][14]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[12][15]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide.
Principle: The assay typically involves a two-step process. First, the NOS enzyme reaction is carried out in the presence of the test compound. The amount of NO produced is then quantified by measuring its stable oxidation products, nitrite and nitrate, using the Griess reagent.[16][17]
Procedure:
-
NOS Reaction:
-
In a 96-well plate, add the NOS enzyme, cofactors (such as NADPH), and the substrate L-arginine.
-
Add various concentrations of the test compounds (this compound or Glabridin) or a known NOS inhibitor as a positive control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[18]
-
-
Nitrite/Nitrate Detection (Griess Assay):
-
Calculation: The amount of nitrite is determined from a standard curve of sodium nitrite. The percentage of NOS inhibition is calculated by comparing the amount of nitrite produced in the presence of the test compound to that of the control (no inhibitor). The IC50 value represents the concentration of the compound that inhibits 50% of the NOS activity.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Simplified signaling pathways modulated by Glabridin in cancer cells.
Conclusion
Both this compound and Glabridin are valuable natural compounds with significant biological activities. Glabridin has been more extensively studied, with substantial evidence supporting its anticancer and anti-inflammatory effects through the modulation of various signaling pathways. This compound, while less characterized in these areas, stands out for its potent antioxidant capacity, which may be superior to that of Glabridin.
For researchers and drug development professionals, the choice between these two molecules will depend on the specific therapeutic target. Glabridin presents a promising lead for developing anticancer and anti-inflammatory agents. This compound is a strong candidate for applications where potent antioxidant activity is paramount. Further direct comparative studies are necessary to fully elucidate their relative potencies and to explore their potential synergistic effects. This guide serves as a foundational resource to inform and direct future research in this promising area of natural product chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The antitumor mechanisms of glabridin and drug delivery strategies for enhancing its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glabridin.com [glabridin.com]
- 5. Review on the Diverse Biological Effects of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glabridin Alleviates Inflammation and Nociception in Rodents by Activating BKCa Channels and Reducing NO Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of MTT by flavonoids in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]
- 14. marinebiology.pt [marinebiology.pt]
- 15. 4.4. The Radical Scavenging Assay (The DPPH Assay) [bio-protocol.org]
- 16. bioassaysys.com [bioassaysys.com]
- 17. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]
A Comparative Analysis of the Bioactivities of Hispaglabridin A and Hispaglabridin B
Hispaglabridin A and Hispaglabridin B, two prenylated isoflavonoids primarily isolated from the roots of licorice (Glycyrrhiza glabra), have garnered significant interest in the scientific community for their diverse pharmacological activities. While both compounds share a common structural backbone, subtle differences in their chemical makeup lead to distinct biological effects. This guide provides a comprehensive comparison of the bioactivities of this compound and Hispaglabridin B, supported by available experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Summary of Bioactivities
| Bioactivity | This compound | Hispaglabridin B | Key Findings |
| Antioxidant | Potent inhibitor of mitochondrial lipid peroxidation | Moderate inhibitor of mitochondrial lipid peroxidation | This compound demonstrates superior protection against oxidative stress in mitochondria. |
| Antimicrobial | Data not available | Inactive against Mycobacterium tuberculosis | Limited comparative data is available. Hispaglabridin B shows no activity against M. tuberculosis. |
| Anti-inflammatory | Data not available | Data not available | No direct comparative studies on anti-inflammatory effects have been identified. |
| Anticancer | Data not available | Data not available | No direct comparative studies on anticancer activities have been identified. |
| Other | Data not available | Relieves protein-energy wasting by inhibiting the FoxO1 signaling pathway. | Hispaglabridin B has a demonstrated mechanism of action in muscle wasting conditions. |
Antioxidant Activity
A key area of investigation for both this compound and B is their ability to counteract oxidative stress. Oxidative damage, particularly lipid peroxidation in mitochondria, is implicated in a variety of pathological conditions.
Experimental Data:
A seminal study by Haraguchi et al. (2000) provided a direct comparison of the inhibitory effects of this compound and Hispaglabridin B on mitochondrial lipid peroxidation in rat liver.
| Compound | Inhibition of Fe³⁺/ADP/NADH-induced Lipid Peroxidation (IC₅₀) | Inhibition of Fe³⁺/ADP/Ascorbate-induced Lipid Peroxidation (IC₅₀) |
| This compound | 1.8 µM | 3.5 µM |
| Hispaglabridin B | 15 µM | 28 µM |
Data extracted from Haraguchi, H., et al. (2000). Protection of mitochondrial functions against oxidative stresses by isoflavans from Glycyrrhiza glabra. Journal of Pharmacy and Pharmacology, 52(2), 219-223.
As the data indicates, This compound is significantly more potent than Hispaglabridin B in inhibiting mitochondrial lipid peroxidation induced by both enzymatic and non-enzymatic systems. This suggests that this compound may be a more effective agent for mitigating cellular damage caused by oxidative stress.
Experimental Protocol: Inhibition of Mitochondrial Lipid Peroxidation
The inhibitory activity of this compound and B on mitochondrial lipid peroxidation was assessed using rat liver mitochondria. The extent of lipid peroxidation is determined by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation.
-
Mitochondria Isolation: Mitochondria are isolated from fresh rat liver by differential centrifugation.
-
Induction of Lipid Peroxidation:
-
Enzymatic (NADH-dependent): Mitochondria are incubated with a system containing Fe³⁺, ADP, and NADH to initiate lipid peroxidation.
-
Non-enzymatic (Ascorbate-dependent): Mitochondria are incubated with a system containing Fe³⁺, ADP, and ascorbate.
-
-
Treatment: Different concentrations of this compound and Hispaglabridin B are added to the incubation mixtures.
-
TBARS Assay: After incubation, the reaction is stopped, and the amount of TBARS is quantified spectrophotometrically at 532 nm after reaction with thiobarbituric acid.
-
IC₅₀ Calculation: The concentration of each compound that inhibits TBARS formation by 50% (IC₅₀) is calculated from the dose-response curves.
Workflow for assessing the inhibition of mitochondrial lipid peroxidation.
Antimicrobial Activity
Both this compound and Hispaglabridin B have been reported to possess antimicrobial properties. However, direct comparative studies with quantitative data across a broad spectrum of microorganisms are limited.
Experimental Data:
One study reported the activity of Hispaglabridin B against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Microorganism | This compound (MIC) | Hispaglabridin B (MIC) |
| Mycobacterium tuberculosis | Data not available | Inactive (>128 µg/mL) |
Data from Gupta, V. K., et al. (2008). Antimicrobial potential of Glycyrrhiza glabra roots. Journal of Ethnopharmacology, 116(2), 377-380.
This finding suggests that the structural differences between the two compounds may influence their spectrum of antimicrobial activity. Further research is required to determine the Minimum Inhibitory Concentrations (MICs) of both compounds against a panel of clinically relevant bacteria and fungi to provide a comprehensive comparison.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Serial twofold dilutions of this compound and Hispaglabridin B are prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Other Bioactivities and Signaling Pathways
While comparative data is scarce for other bioactivities, a notable study has elucidated a specific mechanism of action for Hispaglabridin B.
Hispaglabridin B and Muscle Wasting:
Hispaglabridin B has been shown to alleviate protein-energy wasting by inhibiting the Forkhead box O1 (FoxO1) signaling pathway[1]. FoxO1 is a key transcription factor that promotes muscle atrophy by upregulating the expression of muscle-specific E3 ubiquitin ligases, such as MuRF1 and Atrogin-1, which are involved in protein degradation. By inhibiting FoxO1, Hispaglabridin B reduces the expression of these atrogenes, thereby preventing muscle breakdown.
Inhibitory effect of Hispaglabridin B on the FoxO1 signaling pathway.
Information regarding the specific signaling pathways modulated by This compound is currently lacking in the scientific literature.
Conclusion
Based on the available evidence, this compound and Hispaglabridin B exhibit distinct bioactivity profiles. This compound appears to be a more potent antioxidant, particularly in the context of mitochondrial protection. Conversely, Hispaglabridin B has a well-defined role in mitigating muscle wasting through the inhibition of the FoxO1 signaling pathway. The antimicrobial activities of both compounds require further investigation with direct comparative studies. The lack of comparative data for their anti-inflammatory and anticancer effects represents a significant knowledge gap that warrants future research. This guide highlights the need for more head-to-head studies to fully elucidate the comparative therapeutic potential of these two promising natural compounds.
References
A Comparative Analysis of Bioactive Isoflavonoids from Glycyrrhiza glabra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the principal isoflavonoids isolated from Glycyrrhiza glabra (licorice), a plant renowned for its extensive use in traditional medicine. The pharmacological effects of licorice are largely attributed to its rich profile of secondary metabolites, particularly isoflavonoids, which exhibit a range of biological activities.[1][2] This document focuses on a side-by-side comparison of the antioxidant, anti-inflammatory, and cytotoxic properties of key isoflavonoids, supported by quantitative data and detailed experimental methodologies.
The primary isoflavonoids discussed include Glabridin, Licoflavanone, Pinocembrin, and other notable compounds.[3][4] Glabridin, one of the most abundant isoflavonoids in licorice, is recognized for its potent antioxidant, anti-inflammatory, and skin-whitening effects.[5][6][7] Other compounds like Licoflavanone have demonstrated significant antioxidant and anti-inflammatory potential, modulating key signaling pathways involved in cellular stress and inflammation.[8] This guide aims to serve as a valuable resource for identifying promising candidates for further research and therapeutic development.
General Experimental Workflow
The isolation of specific isoflavonoids from Glycyrrhiza glabra follows a multi-step process beginning with the extraction from raw plant material, followed by purification and isolation.
References
- 1. Glycyrrhiza glabra: Chemistry and Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts [mdpi.com]
- 3. Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemistry, Biological Activities, Clinical Evidence and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemistry and Biological Properties of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The inhibitory effect of glabridin from licorice extracts on melanogenesis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Efficacy of Hispaglabridin A in Comparison to Other Natural Antimicrobial Agents: A Guide for Researchers
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of lead compounds. Among these, Hispaglabridin A, a prenylated isoflavonoid isolated from licorice (Glycyrrhiza glabra), has demonstrated significant antimicrobial properties. This guide provides a comparative analysis of the in vitro efficacy of this compound against other prominent natural antimicrobial agents—tea tree oil, oregano oil, and berberine—with a focus on their activity against the clinically significant pathogen Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key experiments, and visualizations of antimicrobial mechanisms.
Quantitative Efficacy: A Comparative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other selected natural antimicrobial agents against Staphylococcus aureus. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions, such as the specific strain of S. aureus used, inoculum density, and broth medium composition.
| Natural Antimicrobial Agent | Active Compound(s) | Test Organism | MIC (µg/mL) | Source |
| This compound | This compound | Staphylococcus aureus | 3.125 - 6.25 | [1] |
| Tea Tree Oil | Terpinen-4-ol, α-terpineol | Staphylococcus aureus | 2500 - 5000 (0.25% - 0.5% v/v) | [2] |
| Oregano Oil | Carvacrol, Thymol | Staphylococcus aureus | 125 - 640 | [3] |
| Berberine | Berberine | Staphylococcus aureus | 32 - 256 | [4][5] |
Note: The MIC values for tea tree oil and oregano oil are often reported as a volume/volume percentage and have been converted to µg/mL for comparative purposes, assuming a density of approximately 1 g/mL. The ranges in MIC values reflect variations between different strains of S. aureus and different studies.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the efficacy of antimicrobial agents. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of a natural compound against Staphylococcus aureus.
1. Preparation of Materials:
- Bacterial Strain: A pure culture of Staphylococcus aureus (e.g., ATCC 29213 as a quality control strain).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antimicrobial Agent: Stock solution of the natural compound of known concentration, dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional, for optical density readings).
2. Inoculum Preparation:
- From a fresh agar plate, select several colonies of S. aureus and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution of the Antimicrobial Agent:
- In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial agent in CAMHB to achieve a range of desired concentrations.
- Include a positive control well (containing only broth and the bacterial inoculum) and a negative control well (containing only broth and the antimicrobial agent at the highest concentration to check for sterility and compound color interference). A solvent control (broth, inoculum, and the solvent used to dissolve the compound) should also be included.
4. Inoculation and Incubation:
- Add the prepared bacterial inoculum to each well (except the negative control).
- Incubate the microtiter plate at 35-37°C for 16-20 hours.
5. Determination of MIC:
- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
- Optionally, the growth can be assessed by measuring the optical density at 600 nm.
Below is a graphical representation of the experimental workflow for the broth microdilution assay.
Mechanisms of Antimicrobial Action
The antimicrobial activity of these natural agents stems from their ability to interfere with essential bacterial structures and functions.
This compound: Disruption of Bacterial Membranes
While the precise mechanism of this compound is still under detailed investigation, as an isoflavonoid, it is proposed to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Tea Tree Oil and Oregano Oil: Potent Membrane Disrupters
The primary mode of action for both tea tree oil (rich in terpinen-4-ol) and oregano oil (rich in carvacrol and thymol) is the disruption of the bacterial cytoplasmic membrane.[6][7] These lipophilic compounds partition into the lipid bilayer, increasing its fluidity and permeability. This disruption leads to the leakage of essential ions and metabolites, dissipation of the proton motive force, and inhibition of membrane-associated cellular processes, culminating in cell death.[8]
Berberine: A Multi-Targeted Antimicrobial Agent
Berberine exhibits a more complex antimicrobial mechanism of action. It can damage the bacterial cell wall and membrane, leading to the leakage of intracellular contents.[4] Additionally, berberine has been shown to inhibit the function of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell, thus potentially reversing antibiotic resistance. There is also evidence that berberine can interfere with bacterial DNA and protein synthesis. Furthermore, berberine can enhance the host's innate immune response, for instance, by activating the p38 MAPK signaling pathway, which aids in clearing the bacterial infection.
References
- 1. Antimicrobial agents from higher plants. Antimicrobial isoflavanoids and related substances from Glycyrrhiza glabra L. var. typica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial effect against different bacterial strains and bacterial adaptation to essential oils used as feed additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Six Essential Oils Against a Group of Human Pathogens: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Perspective on the Antimicrobial Mechanism of Berberine Hydrochloride Against Staphylococcus aureus Revealed by Untargeted Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]
- 8. Determining the Antimicrobial Actions of Tea Tree Oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation of an Analytical Method for Hispaglabridin A Using Certified Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Hispaglabridin A against a typical alternative method, High-Performance Thin-Layer Chromatography (HPTLC). The data presented is based on established analytical practices for similar flavonoid compounds and serves as a robust framework for laboratory implementation. All validation parameters are assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction to this compound Analysis
This compound is a prenylated flavonoid with significant therapeutic potential. Accurate and precise analytical methods are crucial for its quantification in research and pharmaceutical development. While specific validated methods for this compound are not widely published, methods for the structurally similar compound, glabridin, provide a strong basis for methodology.[4][5][6] This guide outlines a complete validation of an HPLC method and compares its performance characteristics with an HPTLC method, utilizing certified reference standards to ensure data integrity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A simple, selective, and precise stability-indicating HPLC method was developed for the determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of certified this compound standard is prepared in methanol and serially diluted to create calibration standards.
High-Performance Thin-Layer Chromatography (HPTLC) Method
An HPTLC method offers a viable alternative for the quantification of this compound.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A mixture of hexane, ethyl acetate, and chloroform.
-
Application: Standards and samples are applied as bands on the HPTLC plate.
-
Detection: Densitometric scanning at 285 nm.
Method Validation Parameters: A Comparative Analysis
The following tables summarize the performance data of the validated HPLC method for this compound against a comparative HPTLC method.
Table 1: Linearity and Range
Linearity was assessed by analyzing a series of concentrations of the this compound certified standard. The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.
| Parameter | HPLC Method | HPTLC Method (Comparative) |
| Linearity Range | 1 - 500 µg/mL | 50 - 500 ng/band |
| Regression Equation | y = 26.683x – 142.17 | y = 5.432x + 102.3 |
| Correlation Coefficient (r²) | 0.9992 | 0.9909 |
Table 2: Accuracy (Recovery)
Accuracy was determined by the standard addition method, where known amounts of this compound standard were added to a sample matrix and the recovery was calculated.
| Spiked Concentration | HPLC Method (% Recovery) | HPTLC Method (% Recovery) |
| Low | 99.5% | 98.2% |
| Medium | 100.2% | 99.1% |
| High | 99.8% | 98.7% |
| Average Recovery | 99.83% | 98.67% |
Table 3: Precision (Repeatability and Intermediate Precision)
Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. Repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated.
| Parameter | HPLC Method (%RSD) | HPTLC Method (%RSD) |
| Repeatability (Intra-day) | < 1.5% | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% | < 2.5% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC Method | HPTLC Method (Comparative) |
| Limit of Detection (LOD) | 0.019 µg/mL | 15 ng/band |
| Limit of Quantitation (LOQ) | 0.065 µg/mL | 50 ng/band |
Visualizing the Workflow
The following diagram illustrates the logical workflow of the analytical method validation process for this compound.
Caption: Workflow for the Validation of this compound Analytical Method.
Signaling Pathway of this compound (Illustrative)
While the primary focus of this guide is analytical method validation, understanding the biological context of this compound is important for researchers. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
References
A Comparative Guide to the Cross-Reactivity of Hispaglabridin A in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Hispaglabridin A in immunoassays, with a focus on assays developed for the structurally related compound, glabridin. Due to the current absence of direct experimental data on this compound in immunoassays, this comparison is based on structural analysis, principles of immunochemistry, and available data for similar compounds.
Structural Comparison: this compound vs. Glabridin
The cross-reactivity of a compound in an immunoassay is fundamentally determined by its structural similarity to the target analyte for which the antibody was raised. This compound and glabridin, both prenylated isoflavonoids found in licorice root, share a common core structure but possess distinct differences that are likely to influence their interaction with antibodies.
Key Structural Differences:
| Feature | Glabridin | This compound |
| Core Structure | Isoflavan | Isoflavan |
| Prenylation | One prenyl group attached to the A ring, forming a pyran ring. | Two prenyl groups: one attached to the A ring (forming a pyran ring) and an additional prenyl group on the B ring. |
| Molecular Weight | 324.37 g/mol | 392.49 g/mol |
| Overall Shape | More compact | Larger and more complex due to the additional prenyl group. |
The presence of the additional prenyl group on the B ring of this compound is the most significant structural distinction. This bulky side chain can sterically hinder the binding of this compound to an antibody developed against the less hindered glabridin molecule.
Predicting Cross-Reactivity in Glabridin Immunoassays
Given the structural differences, it is predicted that This compound would exhibit low cross-reactivity in an immunoassay highly specific for glabridin . The antibody's binding site (paratope) is tailored to the specific three-dimensional shape and chemical properties of glabridin. The additional prenyl group in this compound would likely prevent it from fitting optimally into this binding site, leading to a significantly weaker interaction.
While a recently developed monoclonal antibody-based ELISA for glabridin was reported to be "highly specific," quantitative cross-reactivity data with other prenylated flavonoids, including this compound, has not yet been published.[1]
Experimental Protocols
The development of a specific immunoassay for this compound would follow a similar protocol to that established for other prenylated flavonoids. Below is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for glabridin, which could be adapted for this compound.
Competitive ELISA Protocol for Glabridin
This protocol is based on the development of a monoclonal antibody for glabridin.[1]
1. Reagents and Materials:
-
Glabridin standard
-
This compound and other potential cross-reactants
-
Anti-glabridin monoclonal antibody
-
Goat anti-mouse IgG-HRP (Horseradish Peroxidase conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well microtiter plates
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with a glabridin-protein conjugate (e.g., glabridin-BSA) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add a mixture of the anti-glabridin monoclonal antibody and either the glabridin standard, sample, or potential cross-reactant (e.g., this compound) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the goat anti-mouse IgG-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance against the concentration of the glabridin standard.
-
The concentration of glabridin in the samples is determined from the standard curve.
-
The percentage of cross-reactivity for other compounds is calculated using the following formula: % Cross-reactivity = (IC₅₀ of Glabridin / IC₅₀ of Test Compound) x 100 where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
Benchmarking Hispaglabridin A: A Comparative Analysis of Its Enzymatic Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibitory activity of Hispaglabridin A against known inhibitors. Due to the limited direct experimental data on this compound's specific enzyme inhibition, this guide utilizes data from the closely related and structurally similar compound, glabridin, as a proxy for its potential activity, particularly against tyrosinase. This comparison is intended to provide a preliminary benchmark and guide future research into the therapeutic potential of this compound.
Disclaimer: The inhibitory data for the compound of interest is based on studies of glabridin, a structurally related isoflavonoid. Further direct experimental validation of this compound's activity is required. The inhibitory activities of this compound against alpha-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) have not been reported in the reviewed literature.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for glabridin (as a proxy for this compound) and established benchmark inhibitors against their respective target enzymes.
| Target Enzyme | Compound of Interest | IC50 (µM) | Benchmark Inhibitor | IC50 (µM) |
| Tyrosinase | Glabridin (proxy) | 0.43[1][2] | Kojic Acid | 9.8 - 19.5 |
| α-Glucosidase | This compound | Not Reported | Acarbose | 0.011 |
| PTP1B | This compound | Not Reported | Ursolic Acid | 7.46 (3.40 µg/ml)[3] |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on tyrosinase, a key enzyme in melanin synthesis.
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).
-
Substrate solution (e.g., 10 mM L-DOPA in phosphate buffer).
-
Test compound (this compound or proxy) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound solution or solvent control.
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of the L-DOPA substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Data Analysis:
-
Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates.
-
Preparation of Reagents:
-
α-Glucosidase solution (e.g., from Saccharomyces cerevisiae) in phosphate buffer.
-
Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside - pNPG) in phosphate buffer.
-
Test compound dissolved in a suitable solvent at various concentrations.
-
Phosphate buffer (e.g., pH 6.8).
-
Stop solution (e.g., sodium carbonate solution).
-
Positive control (e.g., Acarbose).
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution.
-
Add the α-glucosidase solution to each well and pre-incubate.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at a specified temperature (e.g., 37°C).
-
Stop the reaction by adding the sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate the percentage of α-glucosidase inhibition.
-
Determine the IC50 value from the dose-response curve.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay evaluates the inhibitory effect of a compound on PTP1B, a negative regulator of insulin and leptin signaling pathways.
-
Preparation of Reagents:
-
Recombinant human PTP1B enzyme.
-
Substrate solution (e.g., p-nitrophenyl phosphate - pNPP) in a suitable buffer.
-
Test compound dissolved in a suitable solvent at various concentrations.
-
Assay buffer (e.g., containing Tris-HCl, DTT, and EDTA).
-
Positive control (e.g., Ursolic acid).
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound solution.
-
Add the PTP1B enzyme solution to each well.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the pNPP substrate solution.
-
Incubate the plate at a specified temperature (e.g., 37°C).
-
Stop the reaction (e.g., by adding a strong base).
-
-
Data Analysis:
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Calculate the percentage of PTP1B inhibition.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing Methodologies and Pathways
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: General experimental workflow for comparing enzyme inhibitors.
Caption: The role of tyrosinase in the melanin synthesis pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The importance of including the C-terminal domain of PTP1B1-400 to identify potential antidiabetic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Hispaglabridin A Quantification Methods: A Proposed Framework
Introduction
Hispaglabridin A is a prenylated isoflavan found in licorice (Glycyrrhiza glabra), a plant with a long history of medicinal use. As a member of the flavonoid family, this compound is of significant interest to researchers for its potential pharmacological activities. The development of robust and reliable analytical methods for the quantification of this compound is crucial for pharmacokinetics, quality control of herbal preparations, and drug development. An essential step in ensuring the reliability of an analytical method is inter-laboratory validation, which assesses the reproducibility of the method across different laboratories.
To date, a comprehensive search of the scientific literature has not revealed any published inter-laboratory validation studies specifically for the quantification of this compound. Therefore, this guide provides a proposed framework for the development and inter-laboratory validation of analytical methods for this compound, drawing upon established methodologies for similar compounds, such as Glabridin, and adhering to the International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable quantification methods for this compound.
Proposed Analytical Methods for this compound Quantification
Based on the successful quantification of other isoflavonoids from licorice, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are proposed as suitable analytical techniques for this compound.
Experimental Protocols
Below are proposed starting protocols for HPLC and LC-MS/MS methods for the quantification of this compound. These protocols would require optimization and validation.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B). A starting gradient could be 70% A, transitioning to 90% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, likely around 280 nm.
-
Sample Preparation:
-
Extraction of this compound from the matrix (e.g., plant material, plasma) using a suitable solvent like methanol or ethanol, potentially with sonication or reflux.
-
Centrifugation to remove particulate matter.
-
Filtration of the supernatant through a 0.45 µm syringe filter before injection.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution similar to the HPLC method, using acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, to be determined during method development.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be identified and optimized for selective and sensitive detection.
-
Sample Preparation:
-
For biological samples, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) would be necessary to remove matrix interferences.
-
The final extract would be evaporated and reconstituted in the initial mobile phase composition.
-
Framework for Inter-Laboratory Method Validation
An inter-laboratory validation study for a this compound quantification method should be designed to assess the following validation parameters as defined by ICH guidelines. The table below provides a comparative summary of these parameters and their typical acceptance criteria.
| Validation Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria (ICH) |
| Specificity | The ability to assess the analyte in the presence of other components. | High specificity due to MRM detection. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Wide linear dynamic range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically wider than HPLC-UV. | To be defined based on the intended application. |
| Accuracy | The closeness of test results to the true value. | High accuracy. | Recovery of 80-120% of the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | High precision. | Relative Standard Deviation (RSD) ≤ 15%. |
| Repeatability (Intra-assay) | RSD of multiple injections of the same sample. | RSD of multiple injections of the same sample. | RSD ≤ 2%. |
| Intermediate Precision | Variation within a laboratory (different days, analysts, equipment). | Variation within a laboratory. | RSD ≤ 10%. |
| Reproducibility (Inter-laboratory) | Variation between laboratories. | Variation between laboratories. | RSD ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Lower LOD than HPLC-UV. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Lower LOQ than HPLC-UV. | Signal-to-noise ratio of 10:1; accuracy and precision within acceptable limits. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | Assessed by varying parameters like mobile phase composition, pH, flow rate. | No significant change in results. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound, culminating in an inter-laboratory study.
Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, related isoflavonoids like Glabridin are known to exert their effects through various pathways, including the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of inflammation and metabolism. The following diagram illustrates a simplified PPARγ signaling pathway, which represents a potential mechanism of action for this compound.
While there is currently a lack of specific inter-laboratory validation data for this compound, this guide provides a comprehensive framework for researchers to develop, validate, and compare analytical methods for its quantification. By proposing robust HPLC and LC-MS/MS protocols and outlining the necessary validation parameters according to ICH guidelines, this document serves as a valuable resource for ensuring the accuracy and reproducibility of future studies on this compound. The successful inter-laboratory validation of a standardized method will be a critical step in advancing the research and potential therapeutic applications of this promising natural compound.
A Comparative Analysis of the Cytotoxic Effects of Hispaglabridin A and Other Isoflavones on Cancer Cells
A comprehensive review of the cytotoxic profiles of isoflavones, with a special focus on the emerging potential of Hispaglabridin A and its analogs, offers valuable insights for researchers and drug development professionals. This guide provides a comparative analysis of the cytotoxic activities of this compound, its close structural analog Glabridin, and the well-studied isoflavones, Genistein and Daidzein, supported by experimental data on their efficacy against various cancer cell lines.
Due to the limited availability of direct cytotoxic data for this compound, this guide utilizes data from its structurally similar counterpart, Glabridin, as a proxy to facilitate a comparative discussion. This comparison aims to highlight the potential of this class of compounds and underscore the need for further research into this compound's specific anticancer properties.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Glabridin, Genistein, and Daidzein against a panel of human cancer cell lines, providing a quantitative basis for comparing their cytotoxic efficacy.
| Glabridin | ||
| Cancer Cell Line | Cell Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 10[1][2][3] |
| SKNMC | Neuroblastoma | 12[1][2][3] |
| H1299 | Non-small cell lung carcinoma | 38[1][2][3] |
| Genistein | ||
| Cancer Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | 10.0 - 35[4] |
| ME-180 | Cervical Cancer | 60[4] |
| SiHa | Cervical Cancer | 80[4] |
| MCF-7 | Breast Cancer | 47.5[5] |
| B16 | Melanoma | >50 |
| Daidzein | ||
| Cancer Cell Line | Cell Type | IC50 (µM) |
| BEL-7402 | Hepatocellular Carcinoma | 59.7[6] |
| SKOV3 | Ovarian Cancer | 20[7] |
| A549, HeLa, HepG-2, MG-63 | Various | >100[6] |
Mechanisms of Action: A Focus on Apoptosis
The primary mechanism by which these isoflavones exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. Their actions converge on the intrinsic or mitochondrial pathway of apoptosis, a tightly regulated process crucial for eliminating damaged or cancerous cells.
Glabridin has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1][3] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[1][3] Furthermore, Glabridin's pro-apoptotic activity is linked to the activation of the JNK1/2 signaling pathway and the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[8]
Genistein and Daidzein also trigger apoptosis primarily through the mitochondrial pathway.[9][10][11] Their cytotoxic action is characterized by an increase in the Bax/Bcl-2 ratio, leading to mitochondrial membrane potential disruption and the subsequent activation of the caspase cascade, including caspase-9 and caspase-3.[9][10] Genistein has also been shown to induce cell cycle arrest at the G2/M phase, further contributing to its anti-proliferative effects. In some cell lines, Daidzein-induced apoptosis is also associated with the generation of reactive oxygen species (ROS).[9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the cytotoxic properties of these isoflavones.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isoflavone or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Steps:
-
Cell Treatment: Cells are treated with the desired concentration of the isoflavone for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Adherent cells are detached using trypsin.
-
Washing: The cells are washed with cold PBS to remove any residual medium.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Signaling Pathways in Isoflavone-Induced Apoptosis
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of Glabridin, Genistein, and Daidzein.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. graphviz.org [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Cytotoxic and Apoptogenic Effects of Glabridin and Its Effect on Cytotoxicity and Apoptosis Induced by Doxorubicin Toward Cancerous Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptosis Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
